(-)-Mirtazapine
Description
Properties
IUPAC Name |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210281 | |
| Record name | (-)-Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61364-37-2 | |
| Record name | (-)-Mirtazapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61364-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Mirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061364372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UF1VD57JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (-)-Mirtazapine from Chiral Precursors
Abstract
This technical guide provides a comprehensive overview of the enantioselective synthesis of (-)-Mirtazapine, a tetracyclic antidepressant with a distinct pharmacological profile. The focus of this document is on a strategy that commences with a chiral precursor, thereby establishing the desired stereochemistry early in the synthetic sequence. This approach circumvents the need for chiral resolution of the final product, which can be inefficient. We will delve into the strategic considerations, key transformations, and detailed experimental protocols for the synthesis of the crucial chiral intermediate, (R)-1-methyl-3-phenylpiperazine, and its subsequent conversion to (-)-Mirtazapine. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the practical aspects of asymmetric synthesis in the pharmaceutical industry.
Introduction: The Significance of (-)-Mirtazapine and Enantioselective Synthesis
Mirtazapine, marketed under various trade names, is a widely prescribed antidepressant used in the management of major depressive disorder.[1] Its tetracyclic chemical structure sets it apart from other classes of antidepressants.[2] Mirtazapine possesses a stereocenter at the C14b position, and its pharmacological activity resides primarily in the (S)-(+)-enantiomer, while the (-)-Mirtazapine, the (R)-enantiomer, exhibits different receptor binding affinities.
Historically, mirtazapine has been produced as a racemate, with subsequent resolution to isolate the desired enantiomer. However, this approach is inherently inefficient, as it discards half of the synthesized material. Modern pharmaceutical manufacturing increasingly favors enantioselective synthesis, which aims to produce only the desired enantiomer from the outset. This is not only more economically viable but also aligns with the principles of green chemistry by reducing waste.
This guide focuses on a robust strategy for the synthesis of (-)-Mirtazapine, beginning with the preparation of a key chiral building block.
Strategic Approach: Retrosynthesis and Identification of a Key Chiral Precursor
The core of our synthetic strategy is the early introduction of chirality. A retrosynthetic analysis of (-)-Mirtazapine reveals that the tetracyclic core can be constructed through an intramolecular cyclization of a suitably functionalized piperazine derivative. This leads us to identify (R)-1-methyl-3-phenylpiperazine as a critical chiral precursor. By securing this intermediate in high enantiomeric purity, the stereochemistry of the final product is effectively controlled.
The overall synthetic pathway can be visualized as follows:
Sources
Mechanism of action of (-)-Mirtazapine on serotonin receptors
An In-Depth Technical Guide to the Stereoselective Mechanism of Action of Mirtazapine on Serotonin Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Mirtazapine is a tetracyclic antidepressant clinically available as a racemic mixture of (R)-(-) and (S)-(+) enantiomers. Its unique therapeutic profile, characterized by potent antidepressant and anxiolytic effects with a favorable side-effect profile concerning nausea and sexual dysfunction, stems from a complex and stereoselective interaction with various neurotransmitter receptors. This guide provides an in-depth technical analysis of the distinct mechanisms of action of mirtazapine's enantiomers, with a core focus on the (-)-Mirtazapine enantiomer's interaction with serotonin receptors. We will dissect the enantiomer-specific binding affinities, downstream signaling consequences, and the synergistic interplay that defines mirtazapine as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). This document furnishes detailed experimental protocols for the validation of these mechanisms and utilizes pathway diagrams to illustrate the complex pharmacology for the drug development professional.
Introduction: The Critical Role of Stereochemistry in Mirtazapine's Pharmacology
Mirtazapine's mechanism of action is fundamentally distinct from that of selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). It does not primarily act by inhibiting neurotransmitter reuptake. Instead, its efficacy is rooted in its activity as a potent antagonist at several key receptors.[1] A critical aspect, often overlooked in clinical summaries but essential for drug development and mechanistic research, is that mirtazapine is a chiral molecule, and its enantiomers possess distinct pharmacological profiles.[2]
-
S-(+)-Mirtazapine : This enantiomer is primarily responsible for the antagonism of α2-adrenergic autoreceptors and serotonin 5-HT2 receptors (both 5-HT2A and 5-HT2C subtypes).[2]
-
R-(-)-Mirtazapine : This enantiomer, the core focus of this guide, is predominantly responsible for the blockade of α2-adrenergic heteroreceptors and serotonin 5-HT3 receptors.[2]
This stereoselective division of activity is fundamental to the drug's overall therapeutic effect and tolerability. Understanding the specific contribution of each enantiomer is paramount for elucidating its clinical properties and for designing future molecules with improved specificity.
Table 1: Receptor Binding Profile of Racemic Mirtazapine
The following table summarizes the binding affinities (Ki) of the racemic mixture of mirtazapine at key human serotonin receptors. This data provides a quantitative foundation for understanding the drug's potent interactions, with the primary responsible enantiomer noted.
| Receptor Subtype | Binding Affinity (Ki, nM) | Primary Responsible Enantiomer | Receptor Family |
| 5-HT2A | 8.2 | S-(+) | Gq-coupled GPCR |
| 5-HT2C | 39 | S-(+) | Gq-coupled GPCR |
| 5-HT3A | 5.5 | R-(-) | Ligand-Gated Ion Channel |
| Data sourced from ChEMBL and Guide to PHARMACOLOGY databases.[3] |
Core Mechanism of (-)-Mirtazapine: 5-HT3 Receptor Antagonism
The primary serotonergic action of the R-(-)-enantiomer of mirtazapine is its potent antagonism of the 5-HT3 receptor.[1][2]
The 5-HT3 Receptor: A Ligand-Gated Ion Channel
The 5-HT3 receptor is unique among serotonin receptors as it is not a G-protein coupled receptor (GPCR) but a ligand-gated ion channel permeable to cations (Na+, K+, Ca2+). It is heavily expressed in the central nervous system (e.g., area postrema, nucleus tractus solitarius) and the peripheral nervous system (e.g., enteric neurons). Activation of 5-HT3 receptors by serotonin leads to rapid membrane depolarization, triggering neuronal excitation. Physiologically, it is critically involved in the emetic (vomiting) reflex, nausea, anxiety, and visceral pain.
Functional Consequences of (-)-Mirtazapine Blockade
By acting as a potent antagonist, (-)-Mirtazapine physically blocks the ion pore of the 5-HT3 receptor, preventing serotonin from binding and inducing channel opening. This non-competitive inhibition prevents the rapid depolarization of neurons in key circuits.[4]
The clinical implications of this mechanism are significant:
-
Antiemetic and Anti-Nausea Effects : Blockade of 5-HT3 receptors in the chemoreceptor trigger zone and the gut is a well-established mechanism for preventing nausea and vomiting. This action contributes to mirtazapine's favorable gastrointestinal side-effect profile compared to SSRIs, which can cause nausea by increasing serotonin levels and stimulating these very receptors.[5]
-
Anxiolytic Properties : 5-HT3 receptor activity has been implicated in anxiety and aversive memory. Its antagonism may contribute to mirtazapine's anxiolytic effects.
-
Modulation of Neurotransmitter Release : By blocking inhibitory 5-HT3 heteroreceptors on various neurons, (-)-Mirtazapine can disinhibit the release of other neurotransmitters, including acetylcholine and dopamine, contributing to its broader procognitive and antidepressant effects.[5]
Visualization: 5-HT3 Receptor Blockade by (-)-Mirtazapine
Caption: (-)-Mirtazapine blocks the 5-HT3 ion channel, preventing serotonin-induced cation influx and depolarization.
Experimental Protocol: Whole-Cell Patch Clamp Assay for 5-HT3 Receptor Antagonism
Objective: To functionally characterize the inhibitory effect of (-)-Mirtazapine on serotonin-induced currents at the 5-HT3 receptor.
Causality: The whole-cell patch-clamp technique is the gold standard for studying ligand-gated ion channels. It provides high-resolution, real-time measurement of ion flow across the cell membrane, allowing for precise quantification of channel inhibition, determination of the mode of antagonism (competitive vs. non-competitive), and assessment of voltage dependency.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or NCB-20 cells) on glass coverslips.[4]
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 5 HEPES, 3 Mg-ATP, 0.05 EGTA (pH adjusted to 7.2 with CsOH).
-
Extracellular Solution (in mM): 118 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."
-
Apply a brief pulse of strong suction to rupture the cell membrane, achieving the "whole-cell" configuration.
-
Clamp the cell's membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Establish a baseline by perfusing the cell with extracellular solution.
-
Apply a saturating concentration of serotonin (e.g., 10 µM) to elicit a maximal inward current (I_max).
-
Wash out the serotonin and allow the current to return to baseline.
-
Pre-incubate the cell with varying concentrations of (-)-Mirtazapine (e.g., 1 nM to 10 µM) for 2-3 minutes.
-
Co-apply the same concentration of serotonin in the continued presence of (-)-Mirtazapine and record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Plot the percentage inhibition of the serotonin-induced current against the concentration of (-)-Mirtazapine.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of (-)-Mirtazapine required to inhibit 50% of the maximal serotonin response.
-
The Complementary Role of (+)-Mirtazapine: 5-HT2A and 5-HT2C Antagonism
While (-)-Mirtazapine defines the drug's unique antiemetic profile, the S-(+)-enantiomer is responsible for its potent activity at 5-HT2A and 5-HT2C receptors, actions central to its antidepressant and anxiolytic effects.[2]
The 5-HT2 Receptor Subfamily: Gq-Coupled Modulators
Unlike the 5-HT3 receptor, the 5-HT2A and 5-HT2C receptors are Gq/11-coupled GPCRs. Upon activation by serotonin, they initiate an intracellular signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium (Ca2+) from intracellular stores and the activation of Protein Kinase C (PKC). These receptors are key modulators of neuronal excitability, mood, sleep, and appetite. Overstimulation of 5-HT2A and 5-HT2C receptors is associated with anxiety, insomnia, and sexual dysfunction, which are common side effects of SSRIs.[6]
Functional Consequences of (+)-Mirtazapine Blockade
(+)-Mirtazapine acts as a potent antagonist (or inverse agonist at 5-HT2C) at these receptors, blocking the serotonin-induced Gq signaling cascade.[1]
-
Anxiolytic and Sedative Effects : Blockade of 5-HT2A receptors is strongly linked to reduced anxiety and improved sleep architecture (increased slow-wave sleep). This, combined with mirtazapine's potent histamine H1 antagonism, underlies its significant sedative properties, making it beneficial for depressed patients with insomnia.[7]
-
Reduced Sexual Dysfunction : The 5-HT2A receptor stimulation caused by SSRIs is a primary cause of sexual side effects. By blocking this receptor, (+)-Mirtazapine avoids this complication.
-
Disinhibition of Dopamine and Norepinephrine : 5-HT2C receptors exert a tonic inhibitory effect on the release of dopamine and norepinephrine in the prefrontal cortex. By antagonizing these receptors, (+)-Mirtazapine "cuts the brake lines," leading to an increase in the release of these catecholamines, which is thought to contribute significantly to its antidepressant efficacy.[8]
Visualization: 5-HT2A/2C Gq Signaling and its Blockade
Caption: (+)-Mirtazapine antagonizes 5-HT2A/2C receptors, blocking the Gq/PLC signaling cascade and subsequent Ca2+ release.
Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
Objective: To measure the antagonistic potency of (+)-Mirtazapine at Gq-coupled 5-HT2A and 5-HT2C receptors.
Causality: This is a high-throughput, cell-based functional assay that directly measures a key downstream event of Gq activation—the release of intracellular calcium. It is a robust method for determining the potency (IC50) of antagonists by measuring their ability to block an agonist-induced calcium response.
Methodology:
-
Cell Culture: Plate cells stably expressing either human 5-HT2A or 5-HT2C receptors into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological buffer (e.g., HBSS).
-
Remove culture medium from the cells and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of (+)-Mirtazapine in the assay buffer.
-
Using an automated liquid handler or multi-channel pipette, add the (+)-Mirtazapine dilutions to the appropriate wells.
-
Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare a solution of serotonin at a concentration that elicits ~80% of its maximal response (EC80).
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The instrument will add the serotonin solution to all wells simultaneously while initiating kinetic fluorescence reading (e.g., measurements every 1 second for 120 seconds).
-
-
Data Analysis:
-
The fluorescence signal will increase rapidly upon serotonin addition in control wells, indicating calcium mobilization.
-
In wells pre-treated with (+)-Mirtazapine, this response will be attenuated.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage inhibition of the serotonin response versus the concentration of (+)-Mirtazapine.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Integrated Mechanism: Synergistic Enhancement of Noradrenergic and Serotonergic Firing
The complete antidepressant mechanism of racemic mirtazapine arises from the synergistic interaction of its core activities: α2-adrenergic antagonism and 5-HT2/5-HT3 antagonism. This combination leads to a powerful and specific enhancement of both norepinephrine and serotonin neurotransmission.
-
α2-Autoreceptor Antagonism: The S-(+)-enantiomer blocks α2-adrenergic autoreceptors on noradrenergic neurons. These receptors normally function as a negative feedback brake; blocking them increases the firing rate of noradrenergic neurons and the release of norepinephrine (NE).
-
α2-Heteroreceptor Antagonism: The R-(-)-enantiomer blocks α2-adrenergic heteroreceptors located on serotonergic nerve terminals. These receptors are also inhibitory. When NE is released, it normally binds to these heteroreceptors and shuts down serotonin release. By blocking them, mirtazapine prevents this inhibitory feedback, leading to a significant increase in serotonin (5-HT) release.
-
Specific Serotonergic Effect: The released serotonin can then act on all its receptors. However, because (+)-Mirtazapine blocks 5-HT2A and 5-HT2C, and (-)-Mirtazapine blocks 5-HT3, the increased serotonin is effectively "funneled" to stimulate the remaining 5-HT1A receptors.[9][10] Stimulation of 5-HT1A receptors is a key mechanism of antidepressant and anxiolytic action.
This combined action earns mirtazapine its classification as a NaSSA: it enhances N ora drenergic transmission and provides S pecific S erotonergic A ction, focused on the 5-HT1A receptor.
Visualization: The Complete Synaptic Action of Racemic Mirtazapine
Caption: Integrated mechanism showing how mirtazapine enantiomers increase NE and 5-HT release and funnel 5-HT to the 5-HT1A receptor.
Conclusion
The mechanism of action of mirtazapine on serotonin receptors is a sophisticated example of stereoselective pharmacology. The R-(-)-enantiomer's potent antagonism of the 5-HT3 receptor is key to its favorable gastrointestinal tolerability and antiemetic properties. Concurrently, the S-(+)-enantiomer's blockade of 5-HT2A and 5-HT2C receptors is crucial for its anxiolytic and sleep-improving effects, its low incidence of sexual dysfunction, and its ability to disinhibit cortical dopamine and norepinephrine release. The synergy between these enantiomer-specific serotonergic actions and the drug's primary α2-adrenergic antagonism results in a robust and specific enhancement of 5-HT1A-mediated neurotransmission, which is central to its efficacy as an antidepressant. A thorough understanding of this enantioselective profile is essential for researchers and drug development professionals seeking to design next-generation therapeutics with optimized efficacy and tolerability.
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Foreword: The Imperative of Stereochemistry in Modern Drug Development
An In-Depth Technical Guide to the Pharmacokinetic Differences Between Mirtazapine Enantiomers
In the realm of pharmacology, a molecule's three-dimensional structure is not a trivial detail; it is a fundamental determinant of its biological activity. Many therapeutic agents are chiral, existing as non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these stereoisomers can exhibit profoundly different pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles within the chiral environment of the human body. Mirtazapine, a widely prescribed tetracyclic antidepressant, serves as a quintessential example. Marketed as a racemic mixture—a 50:50 blend of its (S)-(+)- and (R)-(-)-enantiomers—its overall clinical effect is a composite of the distinct actions and fates of its two constituent isomers. This guide provides a deep, technical exploration of the pharmacokinetic disparities between mirtazapine's enantiomers, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Contrasting Pharmacokinetic Profiles of (S)- and (R)-Mirtazapine
The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is often stereoselective. For mirtazapine, the differences begin immediately upon administration and persist through elimination.
Absorption: A Tale of Two Rates
Following oral administration, mirtazapine is generally well-absorbed, with peak plasma concentrations reached within about two hours.[1][2] However, the rate of absorption is enantioselective. Studies have shown that the (S)-(+)-enantiomer is absorbed significantly faster than its (R)-(-)-counterpart.[3][4]
-
(S)-(+)-Mirtazapine Absorption Rate Constant (Ka): ~0.2 min⁻¹[3][4]
-
(R)-(-)-Mirtazapine Absorption Rate Constant (Ka): ~0.08 min⁻¹[3][4]
This differential absorption rate means that the more pharmacodynamically active (S)-enantiomer reaches systemic circulation more rapidly, a factor that could influence the onset of therapeutic action. The overall bioavailability of racemic mirtazapine is approximately 50%, a figure attributed to significant first-pass metabolism in the gut wall and liver.[1][5][6]
Distribution and Elimination: Divergent Paths
Once in the bloodstream, mirtazapine is about 85% bound to plasma proteins in a nonspecific manner.[1][2][5] The most striking pharmacokinetic differences emerge in the metabolism and subsequent elimination of the enantiomers, leading to different plasma concentrations and elimination half-lives. The (R)-(-)-enantiomer consistently demonstrates higher plasma concentrations and a significantly longer half-life than the (S)-(+)-enantiomer.[1][6]
This disparity is a direct consequence of stereoselective metabolism, which is heavily influenced by genetic factors, particularly polymorphisms in the cytochrome P450 enzyme system.
Data Summary: Pharmacokinetic Parameters of Mirtazapine Enantiomers
The following table summarizes the key pharmacokinetic parameters, highlighting the clinically relevant differences between the (S)- and (R)-enantiomers.
| Parameter | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine | Key Insights & Causality |
| Absorption Rate (Ka) | ~0.2 min⁻¹[3][4] | ~0.08 min⁻¹[3][4] | Faster absorption of the (S)-enantiomer may contribute to a quicker onset of certain effects. |
| Elimination Half-Life (t½) | ~9.9 hours[1] | ~18.0 hours[1] | Slower clearance of the (R)-enantiomer leads to its accumulation and higher steady-state concentrations. |
| Metabolic Dependence | Highly dependent on CYP2D6[1][3] | Marginally dependent on CYP2D6; primarily CYP3A4[3][7] | This is the core reason for the pharmacokinetic variability observed in patient populations. |
| Clearance in CYP2D6 Genotypes | Poor Metabolizers: 1.3 L/minExtensive Metabolizers: 2.3 L/minUltrarapid Metabolizers: 3.4 L/min[3][4] | Largely unaffected by CYP2D6 status[1][3] | Genetic testing for CYP2D6 can predict exposure levels of the (S)-enantiomer. |
| AUC in CYP2D6 PM vs EM | 79% larger in Poor Metabolizers (PMs)[1][6] | No significant difference[1][6] | PMs will have significantly higher exposure to (S)-mirtazapine, potentially altering the efficacy/side-effect profile. |
AUC = Area Under the Curve; PM = Poor Metabolizer; EM = Extensive Metabolizer
Part 2: Stereoselective Metabolism and Cytochrome P450 Involvement
The liver is the primary site of mirtazapine metabolism, mediated by the cytochrome P450 (CYP) enzyme super-family.[2][5][8] The biotransformation pathways are distinctly different for each enantiomer, a critical concept for predicting drug-drug interactions and understanding inter-individual variability.[7]
-
(S)-(+)-Mirtazapine: This enantiomer is preferentially metabolized via 8-hydroxylation, a reaction catalyzed predominantly by CYP2D6 and to a lesser extent by CYP1A2 .[6][7] The resulting 8-hydroxy-mirtazapine is a major metabolite. This heavy reliance on CYP2D6 makes the pharmacokinetics of (S)-mirtazapine highly susceptible to an individual's genetic makeup for this enzyme.
-
(R)-(-)-Mirtazapine: In contrast, the metabolism of the (R)-enantiomer is less dependent on CYP2D6. It is primarily metabolized by CYP3A4 through N-demethylation and N-oxidation.[7] This metabolic independence from CYP2D6 explains why its kinetics are more consistent across different patient genotypes.[3][4]
This enzymatic divergence is not merely academic. It has profound clinical implications. For a patient who is a CYP2D6 poor metabolizer, the clearance of (S)-mirtazapine will be significantly reduced, leading to higher-than-expected plasma concentrations.[3] Conversely, co-administration of a potent CYP3A4 inhibitor could disproportionately elevate levels of (R)-mirtazapine.
Diagram: Stereoselective Metabolic Pathways of Mirtazapine
The following diagram illustrates the divergent metabolic fates of the mirtazapine enantiomers.
Caption: Divergent metabolic pathways of mirtazapine enantiomers via cytochrome P450 enzymes.
Part 3: Experimental Protocol for Enantioselective Quantification
To study these pharmacokinetic differences, a robust and validated analytical method capable of separating and quantifying the individual enantiomers in a biological matrix (e.g., human plasma) is essential. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase is the gold standard for this application.[9]
Expertise in Method Development: The 'Why' Behind the 'How'
The choice of a chiral stationary phase (CSP) is the most critical decision. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are exceptionally effective for separating a wide range of chiral compounds, including mirtazapine.[9] We select a cellulose tris(3,5-dimethylphenylcarbamate) phase because it provides excellent enantioseparation for mirtazapine, often achieving baseline resolution under polar organic or normal-phase conditions. The mobile phase, typically an alcohol like methanol or ethanol, is chosen for its ability to interact with the CSP and facilitate differential binding of the enantiomers. A fluorescence detector is selected for its high sensitivity, which is crucial for measuring the low nanogram-per-milliliter concentrations typical in pharmacokinetic studies.[10]
Step-by-Step Protocol: Chiral HPLC Analysis of Mirtazapine in Plasma
This protocol outlines a self-validating system for the enantioselective quantification of mirtazapine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To isolate the analytes from plasma proteins and interfering substances.
-
Procedure:
-
Pipette 500 µL of human plasma into a 2 mL polypropylene tube.
-
Add 50 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Add 100 µL of 1M Sodium Hydroxide to basify the sample (pH > 11). This ensures mirtazapine is in its un-ionized, more extractable form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 100% Methanol.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C (Normal Temperature).
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation λ = 290 nm, Emission λ = 350 nm.[10]
3. Data Analysis and Quantification
-
Calibration: Prepare a calibration curve by spiking blank plasma with known concentrations of both (S)- and (R)-mirtazapine and the internal standard, then process as described above.
-
Quantification: Plot the peak area ratio (analyte/internal standard) against the nominal concentration. Use a weighted linear regression to determine the concentrations in unknown samples.
Diagram: Analytical Workflow for Chiral Mirtazapine Analysis
Caption: Standard experimental workflow for the enantioselective analysis of mirtazapine.
Part 4: Clinical and Research Implications
The stereoselective pharmacokinetics of mirtazapine are not just a scientific curiosity; they have direct implications for clinical practice and future drug development.
-
Inter-individual Variability: The strong dependence of (S)-mirtazapine clearance on CYP2D6 genotype is a major source of variability in patient response and side effects. A patient who is a CYP2D6 ultrarapid metabolizer may have sub-therapeutic levels of the (S)-enantiomer, while a poor metabolizer may experience exaggerated effects or side effects due to its accumulation.[3]
-
Adverse Effects: The observation that adverse effects on heart rate and blood pressure correlate more strongly with (R)-mirtazapine concentrations suggests that this enantiomer may be a primary driver of certain cardiovascular side effects.[3][4] Sedation, a common side effect, appears to be associated with both enantiomers.[3][4]
-
Future Directions - Enantiopure Drugs: The distinct pharmacological profiles and pharmacokinetic behaviors of the mirtazapine enantiomers raise a compelling question for drug developers: could an enantiopure formulation offer a better therapeutic window? Developing (S)-mirtazapine as a single-enantiomer drug could potentially provide the primary antidepressant effects with a more predictable pharmacokinetic profile, especially when coupled with CYP2D6 genotyping. This approach represents a promising avenue for optimizing antidepressant therapy.[3]
By understanding and characterizing the unique pharmacokinetic journey of each enantiomer, we can move towards a more personalized and effective approach to treatment with mirtazapine and other chiral drugs.
References
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Title: Pharmacokinetics of mirtazapine: enantioselective effects of the CYP2D6 ultra rapid metabolizer genotype and correlation with adverse effects. Source: ClinPGx URL: [Link]
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Title: Clinical pharmacokinetics of mirtazapine Source: PubMed URL: [Link]
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Title: Mirtazapine - StatPearls Source: NCBI Bookshelf URL: [Link]
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Title: Pharmacokinetics of Mirtazapine: Enantioselective Effects of the CYP2D6 Ultra Rapid Metabolizer Genotype and Correlation with Adverse Effects Source: Research Solutions Pages URL: [Link]
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Title: Mirtazapine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Mirtazapine: From Mechanism to Clinical Applications Source: YouTube URL: [Link]
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Title: Clinical Pharmacokinetics of Mirtazapine Source: Scribd URL: [Link]
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Title: Development and validation of HPLC methods for enantioseparation of mirtazapine enantiomers at analytical and semipreparative scale using polysaccharide chiral stationary phases Source: ResearchGate URL: [Link]
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Title: Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Mirtazapine Pharmacology and Its Analytical Methods Source: Journal of Chemical, Biological and Medicinal Sciences URL: [Link]
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Methodological & Application
Application Note: Enantioselective Determination of Mirtazapine Using Capillary Electrophoresis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Mirtazapine Therapy
Mirtazapine is a widely prescribed tetracyclic antidepressant used in the management of major depressive disorder. It exists as a racemic mixture of two enantiomers, (S)-(+)-Mirtazapine and (R)-(-)-Mirtazapine. While both enantiomers contribute to its therapeutic effect, they exhibit different pharmacokinetic and pharmacodynamic profiles. The ability to resolve and quantify these enantiomers is crucial for understanding its mechanism of action, metabolism, and for ensuring the quality and consistency of pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high efficiency, rapid analysis times, and low consumption of reagents.[1][2] This application note provides a detailed protocol and scientific rationale for the chiral separation of Mirtazapine using carboxymethyl-β-cyclodextrin as a chiral selector.
The Principle of Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector must be introduced into the background electrolyte (BGE).[3][4]
Cyclodextrins (CDs), particularly their derivatives, are the most commonly used chiral selectors in CE due to their unique toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[3][5][6] The chiral D-glucose units that form the cyclodextrin create a chiral microenvironment.
The mechanism of separation relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (the host) and the Mirtazapine enantiomers (the guests).[7][8] The stability of these complexes differs for each enantiomer due to subtle differences in their three-dimensional fit within the cyclodextrin cavity. This differential interaction leads to a difference in the effective electrophoretic mobility of the enantiomers, resulting in their separation.[4][8] Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be particularly effective for the chiral resolution of Mirtazapine and its metabolites.[7][9][10][11][12]
Figure 1: Chiral recognition of Mirtazapine enantiomers.
Detailed Experimental Protocol
This protocol is based on a validated method for the enantioselective separation of Mirtazapine and its metabolites.[7][9][10][11]
Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV detector or a diode array detector.
-
Fused-Silica Capillary: Uncoated, with dimensions of approximately 40.2 cm total length (effective length may vary) x 75 µm internal diameter.[7][9][10][11]
-
Reagents:
-
Mirtazapine reference standard (racemic)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Boric acid
-
Phosphoric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 6.25 mM borate-25 mM phosphate solution containing 5.5 mg/mL of carboxymethyl-β-cyclodextrin.[7][9][10][11]
-
Sample Preparation:
-
Prepare a stock solution of racemic Mirtazapine in methanol.
-
Dilute the stock solution with deionized water or BGE to the desired working concentration.
-
CE Method Parameters
| Parameter | Optimized Condition |
| Capillary | Uncoated fused-silica, 40.2 cm x 75 µm |
| Background Electrolyte (BGE) | 6.25 mM borate-25 mM phosphate, pH 2.8 |
| Chiral Selector | 5.5 mg/mL Carboxymethyl-β-cyclodextrin |
| Applied Voltage | 16 kV[7][9][10][11] |
| Injection Mode | Hydrodynamic (pressure and time may vary) |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 200 nm[7][9][10][11] |
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
-
Capillary Conditioning: Before the first use, and daily, condition the new capillary by flushing sequentially with 1 M sodium hydroxide, deionized water, and finally with the BGE. This ensures a consistent and reproducible electroosmotic flow.
-
Sample Injection: Inject the prepared Mirtazapine sample into the capillary using a hydrodynamic injection.
-
Separation: Apply a voltage of 16 kV to initiate the electrophoretic separation.[7][9][10][11]
-
Detection: Monitor the separation at a wavelength of 200 nm.[7][9][10][11] Satisfactory chiral separation of Mirtazapine enantiomers is typically achieved in under 7 minutes.[7][9][10]
-
Data Analysis: Integrate the resulting peaks to determine the migration time and peak area for each enantiomer. These values can then be used for qualitative and quantitative analysis.
Method Validation and Performance
The described method has been rigorously validated and demonstrates excellent performance characteristics suitable for pharmacokinetic studies and quality control applications.[9][10]
| Validation Parameter | Typical Performance |
| Linearity | 0.5 - 50 ng/mL concentration range[9][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][10] |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Specificity | High, with no interference from metabolites or plasma components[9][10] |
Causality and Optimization Insights
-
Choice of Chiral Selector: Carboxymethyl-β-cyclodextrin provides a good balance of hydrophobicity and charged groups, enhancing the enantioselective interactions with Mirtazapine. The concentration of the chiral selector is a critical parameter; increasing the concentration generally improves resolution but also prolongs migration times. The optimal concentration of 5.5 mg/mL was determined to provide the best balance.[7]
-
pH of the Background Electrolyte: The low pH of 2.8 ensures that Mirtazapine, a basic compound, is fully protonated and carries a positive charge, which is essential for its migration in the electric field. This low pH also suppresses the ionization of silanol groups on the capillary wall, minimizing analyte adsorption and improving peak shape.
-
Applied Voltage: A higher voltage generally leads to shorter analysis times and sharper peaks. However, excessive voltage can generate significant Joule heating, which can degrade separation efficiency. The 16 kV applied voltage is a good compromise for rapid and efficient separation.[7][9][10][11]
Conclusion
This application note details a robust and sensitive capillary electrophoresis method for the chiral separation of (-)-Mirtazapine. The use of carboxymethyl-β-cyclodextrin as a chiral selector in a low pH buffer system provides excellent resolution and rapid analysis times. This method is well-suited for a variety of applications in pharmaceutical analysis, including quality control of bulk drug substances and finished products, as well as for pharmacokinetic and metabolic studies in biological matrices.
References
-
Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective separation of mirtazapine and its metabolites by capillary electrophoresis with acetonitrile field-amplified sample stacking and its application. Molecules (Basel, Switzerland), 19(4), 4907–4921. [Link]
-
Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. PubMed, 17(4), 4907-4921. [Link]
-
Reddy, G. S., Reddy, A. P., & Sreeramulu, J. (2009). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations. ResearchGate. [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2019). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. [Link]
-
Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. MDPI. [Link]
-
Slezińska, M., & Asztemborska, M. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. Sci-Hub. [Link]
-
Caslavska, J., & Thormann, W. (2004). Enantioselective determination of the novel antidepressant mirtazapine and its active demethylated metabolite in human plasma by means of capillary electrophoresis. Electrophoresis, 25(16), 2709–2716. [Link]
-
Becuwe, M., & Landy, D. (2009). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. MDPI. [Link]
-
Slezińska, M., & Asztemborska, M. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
Slezińska, M., & Asztemborska, M. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
El-Sherbiny, D., El-Bagary, R., & Patonay, G. (2019). CE, with Hydroxypropyl-β-Cyclodextrin as Chiral Selector, for Separation and Determination of the Enantiomers of Amlodipine in the Serum of Hypertension Patients. ResearchGate. [Link]
-
Schmid, G. (2013). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. [Link]
-
Wang, C., & Ji, Y. (2014). Modified Cyclodextrins for Chiral Separation. ResearchGate. [Link]
-
Puskás, I., et al. (2022). Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Studies. Repository of the Academy's Library. [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Wren, S. A. C. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Humana Press. [Link]
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Application Notes and Protocols: In Vitro Assessment of (-)-Mirtazapine Cytotoxicity
Introduction: Mirtazapine and the Imperative for Cytotoxicity Profiling
Mirtazapine is an atypical tetracyclic antidepressant clinically utilized for the management of major depressive disorder.[1] Its therapeutic efficacy is primarily attributed to its unique mechanism of action, which involves the antagonism of central presynaptic α2-adrenergic receptors and postsynaptic serotonin 5-HT2 and 5-HT3 receptors.[2][3] This activity enhances noradrenergic and serotonergic neurotransmission.[3] While generally considered to have a favorable side-effect profile, instances of hepatotoxicity have been reported, ranging from transient elevations in serum aminotransferase levels to rare cases of acute liver injury.[4][5] Therefore, a thorough in vitro assessment of mirtazapine's cytotoxic potential is a critical component of preclinical safety evaluation and mechanistic toxicological studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of (-)-Mirtazapine. The protocols detailed herein are designed to be robust and self-validating, offering insights into the causal relationships between experimental choices and outcomes.
Foundational Concepts in In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are essential tools for predicting the potential toxicity of a compound in a living organism. These assays are typically conducted on cultured cells and measure various parameters indicative of cell health, such as cell membrane integrity, metabolic activity, and the induction of apoptosis. The International Organization for Standardization (ISO) provides guidelines for in vitro cytotoxicity testing of medical devices, which can be adapted for pharmaceutical compounds.[6][7]
| Causality in Assay Selection
The choice of cytotoxicity assay is dictated by the specific questions being addressed. A multi-parametric approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile. For instance, an initial screen for general cytotoxicity using a metabolic assay like the MTT assay can be followed by more specific assays to elucidate the mechanism of cell death, such as apoptosis or necrosis.
Experimental Workflow for Mirtazapine Cytotoxicity Assessment
A logical and stepwise approach is crucial for the accurate assessment of mirtazapine's cytotoxicity. The following workflow is recommended:
Caption: A streamlined workflow for the in vitro cytotoxicity assessment of mirtazapine.
Detailed Protocols and Methodologies
| Cell Line Selection and Culture
The choice of cell line is critical and should be relevant to the potential target organs of mirtazapine toxicity. Given the reported cases of hepatotoxicity, a human hepatoma cell line such as HepG2 is a highly relevant model. Additionally, as mirtazapine's primary therapeutic target is the central nervous system, a human neuroblastoma cell line like SH-SY5Y can provide valuable insights into its neurotoxic potential.
Protocol 4.1.1: Cell Culture
-
Culture HepG2 or SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
| Primary Cytotoxicity Screening
4.2.1 | MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9] This assay provides a quantitative measure of cell viability and proliferation.[10]
Protocol 4.2.1.1: MTT Assay
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of (-)-Mirtazapine in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of mirtazapine. Include a vehicle control (medium with the same concentration of solvent used to dissolve mirtazapine, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
4.2.2 | LDH Release Assay for Membrane Integrity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[13][14] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released into the culture medium upon cell lysis.[13]
Protocol 4.2.2.1: LDH Assay
-
Seed cells in a 96-well plate and treat with various concentrations of mirtazapine as described in the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Set up the LDH assay according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.[15]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Include controls for background LDH activity in the medium, maximum LDH release (by lysing untreated cells), and spontaneous LDH release (from untreated cells).
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium.
Mechanistic Investigation of Cytotoxicity
If primary screening indicates significant cytotoxicity, further investigation into the underlying mechanisms is warranted.
| Caspase-3/7 Activity Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. The activation of caspases, particularly caspase-3 and -7, is a hallmark of the apoptotic cascade.[16]
Protocol 5.1.1: Caspase-3/7 Assay
-
Seed cells in a 96-well plate and treat with mirtazapine as previously described.
-
After the desired incubation period, perform the Caspase-Glo® 3/7 assay (Promega) or a similar fluorometric assay.[17] These assays utilize a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[17][18]
-
The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of caspase-3/7 activity.
-
Measure the signal using a luminometer or fluorescence plate reader.
-
Include a positive control for apoptosis induction (e.g., staurosporine).
| Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria in a potential-dependent manner.[19] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[20]
Protocol 5.2.1: JC-1 Assay
-
Seed cells in a 96-well black, clear-bottom plate and treat with mirtazapine.
-
After incubation, remove the medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol.
-
Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm) using a fluorescence plate reader.[20]
-
The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
| Reactive Oxygen Species (ROS) Assay
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can contribute to cytotoxicity. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[21] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]
Protocol 5.3.1: DCFH-DA Assay
-
Seed cells in a 96-well plate and treat with mirtazapine.
-
After the desired incubation period, remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with DCFH-DA staining solution (typically 10 µM) for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.
-
Include a positive control for ROS induction (e.g., hydrogen peroxide).
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison. Calculate the half-maximal inhibitory concentration (IC50) for each assay to quantify the cytotoxic potency of mirtazapine.
| Example Data Summary Table
| Assay | Endpoint | IC50 (µM) ± SD (48h) |
| MTT | Cell Viability | [Insert Value] |
| LDH | Cytotoxicity | [Insert Value] |
| Caspase-3/7 | Apoptosis | [Insert Value] |
| JC-1 | ΔΨm Depolarization | [Insert Value] |
| DCFH-DA | ROS Production | [Insert Value] |
| Signaling Pathway Visualization
Based on the experimental outcomes, a putative signaling pathway for mirtazapine-induced cytotoxicity can be proposed.
Sources
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- 23. doc.abcam.com [doc.abcam.com]
Evaluating the Antidepressant-Like Potential of (-)-Mirtazapine Using the Rodent Forced Swim Test
Application Note & Protocol
Abstract
Mirtazapine, marketed as a racemic mixture, is a well-established atypical antidepressant with a unique neuropharmacological profile.[1][2] The therapeutic activity of chiral drugs often resides in a single enantiomer, necessitating stereospecific investigation to refine therapeutic efficacy and mitigate adverse effects. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the antidepressant-like properties of the specific (R)-(-)-enantiomer of mirtazapine. We present a detailed protocol for the Forced Swim Test (FST), a widely utilized behavioral assay with high predictive validity for screening potential antidepressant compounds.[3][4][5] The causality behind critical experimental choices, from animal handling to statistical analysis, is elucidated to ensure scientific rigor and data reproducibility. This document serves as an in-depth technical resource, integrating field-proven insights with authoritative references to support a robust preclinical evaluation of (-)-Mirtazapine.
Scientific Foundation: The Rationale for the Investigation
The Forced Swim Test: A Predictive Behavioral Assay
The Forced Swim Test (FST) is a cornerstone behavioral paradigm in the preclinical screening of antidepressants.[5][6] The test is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape-oriented behaviors (like swimming and climbing) and adopt a passive, immobile posture.[4] This immobility is interpreted not as exhaustion, but as a state of behavioral despair or passive coping. The predictive validity of the FST is robust; nearly all clinically effective antidepressants, across various mechanistic classes, reliably reduce the duration of immobility and increase active behaviors.[3]
It is critical to understand that the FST is not a model of depression itself, as it cannot replicate the complex cognitive and affective symptoms of the human condition.[3] Rather, it is a highly effective pharmacological screening tool that measures an animal's resilience to acute, inescapable stress—a capacity that is enhanced by antidepressant treatment.
The Stereospecific Pharmacology of Mirtazapine
Mirtazapine is a racemic compound, comprising a 50:50 mixture of (S)-(+)- and (R)-(-)-enantiomers.[1][7] These enantiomers possess distinct pharmacological properties, and their combined action defines the profile of the parent drug. The primary antidepressant mechanism of mirtazapine involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[8][9] This action blocks the negative feedback loop for norepinephrine (NE) and serotonin (5-HT), thereby increasing the release of both neurotransmitters.[2][10]
The enantiomers contribute differently to the receptor blockade profile:
-
(S)-(+)-enantiomer: Primarily responsible for antagonism of 5-HT₂ₐ and 5-HT₂C receptors.[1]
-
(R)-(-)-enantiomer: Primarily responsible for antagonism of 5-HT₃ receptors.[1]
-
Both enantiomers: Contribute to the antagonism of α2-adrenergic and histamine H₁ receptors, though the (S)-(+) enantiomer is the more potent antihistamine.[1]
By isolating (-)-Mirtazapine , this protocol aims to dissect its specific contribution to the antidepressant-like phenotype. Its potentiation of noradrenergic signaling via α2-blockade and its unique modulation of the serotonergic system via 5-HT₃ antagonism form a strong hypothesis for its efficacy in the FST.
| Receptor Target | Racemic Mirtazapine | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine | Functional Consequence of Blockade |
| α2-Adrenergic | High Affinity | Contributes | Contributes | ↑ Norepinephrine & Serotonin Release |
| 5-HT₂ₐ | High Affinity | Primary | Weak | Anxiolysis, Sleep Regulation |
| 5-HT₂C | High Affinity | Primary | Weak | ↑ Norepinephrine & Dopamine Release |
| 5-HT₃ | High Affinity | Weak | Primary | Antiemetic, Anxiolytic Effects |
| Histamine H₁ | Very High Affinity | Stronger | Weaker | Sedation, Appetite Stimulation |
Table 1: Differential Receptor Affinities and Functional Consequences of Mirtazapine Enantiomers. This table summarizes the distinct pharmacological profiles that justify the separate investigation of the (-)-enantiomer.
Experimental Workflow and Design
A successful study requires meticulous planning and execution. The following workflow provides a comprehensive overview of the experimental process, from initial preparation to final data interpretation.
Caption: Experimental workflow for the Forced Swim Test.
Materials and Reagents
Equipment
-
Forced Swim Test Cylinders: Transparent Plexiglas cylinders (40 cm height x 20 cm diameter for rats; 25 cm height x 10 cm diameter for mice).[5]
-
Water bath or heater to maintain water temperature.
-
Digital Thermometer.
-
Video Camera (side-mounted for recording sessions).
-
Animal Scale.
-
Syringes (1 mL) and Needles (25-27 gauge) for injections.
-
Timers/Stopwatches.
-
Holding cages with a heat source (e.g., heating pad or lamp) and absorbent towels.
-
Small net for removing fecal boli between trials.
Reagents
-
Test Compound: (-)-Mirtazapine (purity >98%).
-
Vehicle Control: The solvent used to dissolve (-)-Mirtazapine. A common vehicle is 0.9% sterile saline with a small percentage of Tween 80 (e.g., 0.1%) to aid solubility. Causality: The vehicle group is crucial to ensure that any observed behavioral effects are due to the drug itself and not the injection procedure or the solvent.
-
Positive Control: A standard antidepressant, such as Imipramine (30 mg/kg) or Fluoxetine (20 mg/kg). Causality: The positive control validates the assay, demonstrating that the test is capable of detecting a known antidepressant effect under the current experimental conditions.
-
Deionized water.
Detailed Experimental Protocol
Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (22-28 g). Rationale: These are standard, well-characterized models for this assay. Using a single sex minimizes variability related to the estrous cycle in females.
-
Acclimatization: House animals in groups of 2-4 per cage for at least one week before the experiment under a 12:12 hour light/dark cycle with ad libitum access to food and water. This reduces stress from transport and novel environments.
Experimental Groups
A robust design includes a vehicle control, a positive control, and at least three doses of the test compound to establish a dose-response relationship.
-
Group 1: Vehicle (e.g., Saline + 0.1% Tween 80), 10 mL/kg
-
Group 2: (-)-Mirtazapine (Low Dose, e.g., 5 mg/kg)
-
Group 3: (-)-Mirtazapine (Mid Dose, e.g., 10 mg/kg)
-
Group 4: (-)-Mirtazapine (High Dose, e.g., 20 mg/kg)
-
Group 5: Positive Control (e.g., Imipramine, 30 mg/kg)
Drug Preparation and Administration
-
Prepare all solutions fresh on the day of the experiment.
-
For (-)-Mirtazapine, weigh the required amount and dissolve in the vehicle. Sonication may be required to achieve full dissolution.
-
Administer all compounds via intraperitoneal (i.p.) injection at a volume of 10 mL/kg for rats or mice.
-
Injections should be administered 60 minutes before the test session on Day 2.
Forced Swim Test Procedure
Day 1: Pre-Test Session (Habituation)
-
Fill the cylinders with water (24-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approx. 30 cm for rats, 15 cm for mice).[11] Rationale: This temperature is thermoneutral and prevents hypothermia, which would be a confounding stressor.[3]
-
Gently place each animal into its respective cylinder for 15 minutes .[12]
-
After 15 minutes, remove the animals, gently dry them with a towel, and place them in a warmed holding cage for at least 30 minutes before returning them to their home cage.
-
Clean the cylinders and replace the water between animals.
Day 2: Test Session
-
Administer the assigned treatment (Vehicle, (-)-Mirtazapine, or Positive Control) to each animal.
-
Return the animals to their home cages for the 60-minute drug absorption period.
-
Prepare the swim cylinders with fresh water at 24-25°C.
-
60 minutes post-injection, gently place each animal into the water.
-
Record the session for a total of 6 minutes .[5]
-
At the end of the 6 minutes, remove, dry, and warm the animals as on Day 1 before returning them to their home cages.
Data Collection and Analysis
Behavioral Scoring
-
Analysis is performed on the final 4 minutes of the 6-minute test session. The first 2 minutes are considered an adaptation period.
-
A trained observer, blind to the experimental groups, should score the videos. Alternatively, automated video-tracking software can be used for objectivity.
-
The duration of the following behaviors is recorded:
-
Immobility: The animal remains floating motionless, making only small movements necessary to keep its head above water.[4] This is the primary endpoint.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
Statistical Analysis
-
Data for each behavioral measure (immobility, swimming, climbing) should be compiled for all groups.
-
Check data for normal distribution using a Shapiro-Wilk test.
-
Perform a One-Way Analysis of Variance (ANOVA) to determine if there are overall significant differences between the groups.[13]
-
If the ANOVA is significant (p < 0.05), perform a post-hoc test (e.g., Dunnett's test ) to compare each treatment group specifically against the vehicle control group.
-
Results are typically presented as mean ± SEM (Standard Error of the Mean).
Interpretation of Expected Results & Mechanism of Action
A successful experiment will show a significant reduction in immobility time in the positive control group compared to the vehicle group, thus validating the assay. For (-)-Mirtazapine, a dose-dependent decrease in immobility would indicate an antidepressant-like effect.
Analyzing the active behaviors provides deeper mechanistic insight:
-
An increase in climbing is often associated with drugs that enhance noradrenergic neurotransmission.[14]
-
An increase in swimming is typically linked to drugs that enhance serotonergic neurotransmission.[14]
Given that (-)-Mirtazapine enhances both pathways via α2-antagonism, an increase in both climbing and swimming behaviors might be expected. The 5-HT₃ antagonism may further contribute by reducing anxiety-like behavior during the test.
Caption: Hypothesized mechanism of (-)-Mirtazapine.
References
-
Title: Mirtazapine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mirtazapine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]
-
Title: Mirtazapine - Mechanism of Action and Psychopharmacology By Dr. Sanil Rege Source: YouTube URL: [Link]
-
Title: Mirtazapine: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression Source: PubMed URL: [Link]
-
Title: A review of the pharmacological and clinical profile of mirtazapine Source: PubMed URL: [Link]
-
Title: The Forced Swim Test as a Model of Depressive-like Behavior Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: The Mouse Forced Swim Test Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Forced Swim Test v.3 Source: University of Iowa Institutional Animal Care and Use Committee URL: [Link]
-
Title: In the Rat Forced Swimming Test, NA-system Mediated Interactions May Prevent the 5-HT Properties of Some Subacute Antidepressant Treatments Being Expressed Source: PubMed URL: [Link]
-
Title: Evidence-based severity assessment of the forced swim test in the rat Source: PLOS ONE URL: [Link]
-
Title: Mirtazapine and its enantiomers differentially modulate acute thermal nociception in rats Source: PubMed URL: [Link]
-
Title: Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice Source: NSW Department of Primary Industries URL: [Link]
-
Title: Using the rat forced swim test to assess antidepressant-like activity in rodents Source: ResearchGate URL: [Link]
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- 4. scispace.com [scispace.com]
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- 14. In the rat forced swimming test, NA-system mediated interactions may prevent the 5-HT properties of some subacute antidepressant treatments being expressed - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with (-)-Mirtazapine in Acute Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Neurophysiological Impact of (-)-Mirtazapine
Mirtazapine, a tetracyclic antidepressant, is distinguished by its unique mechanism of action as a noradrenergic and specific serotonergic antidepressant (NaSSA). It operates not by inhibiting neurotransmitter reuptake, but by antagonizing central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an enhanced release of both norepinephrine and serotonin.[1][2] Additionally, mirtazapine is a potent antagonist of several postsynaptic serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) and histamine H1 receptors.[2][3] This complex pharmacology underlies its therapeutic effects, including its antidepressant, anxiolytic, and sedative properties.[4]
Mirtazapine is a chiral compound, and its enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine, possess distinct pharmacological profiles. This application note will focus on the use of (-)-Mirtazapine in electrophysiological studies using acute brain slices. Understanding the effects of this specific enantiomer on neuronal excitability, synaptic transmission, and plasticity is crucial for elucidating its contribution to the overall therapeutic action of the racemic mixture and for the development of more targeted therapeutics.
This guide provides a comprehensive, in-depth protocol for the preparation of acute brain slices and the subsequent electrophysiological recording in the presence of (-)-Mirtazapine. It is designed to equip researchers with the necessary knowledge to conduct robust and reproducible experiments, explaining the causality behind each experimental step to ensure scientific integrity and self-validating results.
Pharmacological Profile of (-)-Mirtazapine
The distinct actions of mirtazapine's enantiomers are a critical consideration for targeted research. While both enantiomers contribute to the overall effect of the racemic mixture, they exhibit different affinities for various receptors. The table below summarizes the key pharmacological targets of mirtazapine, with a focus on what is known about the enantiomers.
| Receptor Target | Primary Action | Known Enantiomeric Selectivity | Functional Implication in the CNS |
| α2-Adrenergic Receptors | Antagonist | (S)-(+)-Mirtazapine is more potent in blocking α2-adrenergic autoreceptors. | Increases norepinephrine and serotonin release.[1] |
| 5-HT2A Receptors | Antagonist/Inverse Agonist | Both enantiomers contribute. | Anxiolytic effects, improvement of sleep architecture. |
| 5-HT2C Receptors | Antagonist/Inverse Agonist | Both enantiomers contribute. | Contributes to the increase in norepinephrine and dopamine release in the prefrontal cortex. |
| 5-HT3 Receptors | Antagonist | (R)-(-)-Mirtazapine is a potent 5-HT3 blocker. | Antiemetic effects. |
| Histamine H1 Receptors | Antagonist/Inverse Agonist | Both enantiomers are potent antagonists. | Sedative and hypnotic effects, appetite stimulation. |
Core Principles of Acute Brain Slice Preparation for (-)-Mirtazapine Studies
The viability of acute brain slices is paramount for obtaining meaningful electrophysiological data. The process of slicing inflicts significant mechanical and metabolic stress on the tissue. Therefore, the entire procedure is optimized to minimize excitotoxicity and preserve neuronal health. This is achieved through a combination of low temperatures, neuroprotective cutting solutions, and a carefully controlled recovery process.
The Rationale Behind Neuroprotective Cutting Solutions
Standard artificial cerebrospinal fluid (aCSF) is not ideal for the slicing procedure due to the high concentration of sodium and calcium ions, which can lead to excessive neuronal firing and excitotoxicity in damaged cells. To circumvent this, modified aCSF solutions are used during the cutting and initial recovery phases.
-
NMDG-Based Solutions: In this approach, sodium chloride (NaCl) is replaced with N-methyl-D-glucamine (NMDG), a large organic cation. This substitution prevents excitotoxic damage by reducing neuronal spiking and minimizing the activity of Na+/K+ pumps, thereby lowering metabolic demand.[5]
-
Sucrose-Based Solutions: Another common method involves replacing NaCl with sucrose to maintain the osmolarity of the solution while keeping the sodium concentration low.
For studies with adult brain tissue, an NMDG-based solution is often preferred as it can provide superior neuroprotection.[5]
Experimental Workflow and Protocols
The following section details a step-by-step protocol for preparing acute brain slices and conducting electrophysiological recordings with (-)-Mirtazapine.
Diagram of the Experimental Workflow
Caption: Experimental workflow for brain slice electrophysiology with (-)-Mirtazapine.
Materials and Reagents
Table of Solutions for Acute Brain Slice Preparation
| Solution Component | NMDG-Based Cutting aCSF (in mM) | Recording aCSF (in mM) | Intracellular Solution (K-Gluconate based, in mM) |
| NMDG | 92 | - | - |
| NaCl | - | 124 | - |
| KCl | 2.5 | 2.5 | 20 |
| NaH2PO4 | 1.25 | 1.25 | - |
| NaHCO3 | 30 | 24 | - |
| HEPES | 20 | 5 | 10 |
| D-Glucose | 25 | 12.5 | - |
| Thiourea | 2 | - | - |
| Sodium Ascorbate | 5 | - | - |
| Sodium Pyruvate | 3 | - | - |
| CaCl2 | 0.5 | 2 | 0.1 |
| MgSO4 | 10 | 2 | - |
| K-Gluconate | - | - | 115 |
| Mg-ATP | - | - | 2 |
| Na-GTP | - | - | 0.3 |
| EGTA | - | - | 1 |
| Sodium Phosphocreatine | - | - | 10 |
| pH | 7.3-7.4 (with HCl) | 7.3-7.4 (with NaOH) | 7.3 (with KOH) |
| Osmolarity (mOsm) | ~300-310 | ~300-310 | ~290-300 |
Protocol 1: Preparation of (-)-Mirtazapine Stock Solution
Due to its poor aqueous solubility, a stock solution of (-)-Mirtazapine should be prepared in a suitable solvent.[6][7]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for in vitro experiments. Alternatively, a solution of methanol or acetonitrile and water can be used.[7][8][9]
-
Preparation:
-
Weigh out the desired amount of (-)-Mirtazapine powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Final Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in the recording aCSF to the final desired concentration (e.g., 1-10 µM). It is crucial to ensure that the final concentration of DMSO in the recording aCSF is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity.
Protocol 2: Acute Brain Slice Preparation
This protocol is optimized for adult rodent brain tissue.
-
Anesthesia and Perfusion:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or injectable anesthetics) until it is deeply unresponsive to noxious stimuli.
-
Perform a transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based cutting aCSF. This step is critical for rapidly cooling the brain and replacing blood with the neuroprotective solution.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain, submerging it immediately in ice-cold, carbogenated NMDG-based cutting aCSF.
-
Mount the brain onto the stage of a vibrating microtome (vibratome).
-
Cut coronal or sagittal slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated NMDG-based cutting aCSF.
-
-
Protective Recovery:
-
Immediately transfer the slices to a recovery chamber containing NMDG-based cutting aCSF, warmed to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover in this solution for 10-12 minutes. This brief period of warming in the protective solution is crucial for metabolic recovery.
-
-
Incubation:
-
After the protective recovery, transfer the slices to an incubation chamber containing recording aCSF, continuously bubbled with carbogen, at room temperature.
-
Allow the slices to incubate for at least 1 hour before commencing recordings. This allows the slices to equilibrate to the physiological ionic concentrations of the recording aCSF.
-
Protocol 3: Whole-Cell Patch-Clamp Recording and Drug Application
-
Slice Transfer and Visualization:
-
Transfer a single slice to the recording chamber of an upright microscope.
-
Continuously perfuse the slice with carbogenated recording aCSF at a flow rate of 2-3 mL/min, maintained at a physiological temperature (32-34°C).
-
Visualize individual neurons using differential interference contrast (DIC) optics.
-
-
Pipette Preparation and Patching:
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach a healthy-looking neuron (smooth appearance, without a visible nucleus) with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[10][11][12][13]
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). To record spontaneous inhibitory postsynaptic currents (sIPSCs), a holding potential of 0 mV is typically used with a high-chloride intracellular solution.
-
In current-clamp mode, measure the resting membrane potential and firing properties of the neuron in response to current injections.
-
Record stable baseline activity for at least 5-10 minutes before applying the drug.
-
-
Bath Application of (-)-Mirtazapine:
-
Switch the perfusion to a recording aCSF solution containing the desired final concentration of (-)-Mirtazapine.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
-
Record the neuronal activity in the presence of (-)-Mirtazapine.
-
-
Washout:
-
To determine the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF.
-
Expected Electrophysiological Effects of (-)-Mirtazapine
Based on the known pharmacology of mirtazapine, several effects on neuronal activity can be anticipated. The primary mechanism of action involves the blockade of α2-adrenergic receptors, leading to an increase in norepinephrine and serotonin release.[1]
Diagram of Mirtazapine's Proposed Mechanism of Action at the Synapse
Caption: (-)-Mirtazapine blocks presynaptic α2-adrenergic autoreceptors, disinhibiting the release of norepinephrine and serotonin, which then act on postsynaptic receptors to modulate neuronal activity.
-
Increased Neuronal Excitability: Studies have shown that mirtazapine can increase neuronal excitability.[14] This may manifest as a depolarization of the resting membrane potential, an increase in spontaneous firing rate, or a decrease in the current threshold for action potential generation.
-
Modulation of Synaptic Transmission:
-
Glutamatergic Transmission: Given the increased release of norepinephrine, which can have facilitatory effects at many synapses, an increase in the frequency and/or amplitude of sEPSCs may be observed.
-
GABAergic Transmission: The effect on inhibitory transmission is less predictable and may be region-specific, as both norepinephrine and serotonin can have complex modulatory effects on GABAergic interneurons.
-
-
Effects on Synaptic Plasticity: There is evidence that mirtazapine may selectively enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[15]
Troubleshooting and Best Practices
-
Slice Health: Visually inspect slices for signs of damage (e.g., excessive swelling, pyknotic cells). Healthy neurons will have a smooth appearance under DIC optics.
-
Drug Solubility: Ensure that the (-)-Mirtazapine stock solution is fully dissolved and that the final concentration in aCSF does not lead to precipitation. A brief sonication of the final solution may be helpful.
-
Solvent Controls: Always perform control experiments with the vehicle (e.g., aCSF with 0.1% DMSO) to ensure that any observed effects are due to the drug and not the solvent.
-
Concentration-Response Curve: To fully characterize the effects of (-)-Mirtazapine, it is advisable to test a range of concentrations to generate a concentration-response curve.
Conclusion
This application note provides a detailed framework for investigating the electrophysiological effects of (-)-Mirtazapine in acute brain slices. By understanding the rationale behind each step of the protocol and the expected pharmacological actions of the compound, researchers can design and execute experiments that yield high-quality, reproducible data. These studies will be instrumental in further defining the neurophysiological role of (-)-Mirtazapine and its contribution to the therapeutic profile of mirtazapine.
References
-
The Two Faces of Mirtazapine: Linking Its Dose-Dependent Mechanisms to Clinical Practice. (2024). YouTube. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. [Link]
-
Maternal Mirtazapine Selectively Enhances Hippocampal LTP without Reversing Stress-Associated Alterations in Basal Transmission, Short-Term Plasticity, or Open Field Behaviour in Rat Offspring. (2025). Thieme E-Books & E-Journals. [Link]
-
Therapeutic Single-Dose Mirtazapine-Induced Symptomatic Bradycardia: a Case Report. (n.d.). Konuralp Medical Journal. [Link]
-
The protective effects of Mirtazapine against lipopolysaccharide (LPS)-induced brain vascular hyperpermeability. (2022). PubMed Central. [Link]
-
Design of mirtazapine solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment. (2023). PubMed Central. [Link]
-
Maternal Mirtazapine Selectively Enhances Hippocampal LTP without Reversing Stress-Associated Alterations in Basal Transmission, Short-Term Plasticity, or Open Field Behaviour in Rat Offspring. (2025). PubMed. [Link]
-
Mirtazapine-Induced Premature Ventricular and Atrial Contractions. (2024). ResearchGate. [Link]
-
Whole-cell patch-clamp recording and parameters. (2023). PubMed Central. [Link]
-
Maternal Mirtazapine Selectively Enhances Hippocampal LTP without Reversing Stress-Associated Alterations in Basal Transmission, Short-Term Plasticity, or Open Field Behaviour in Rat Offspring. (2025). ResearchGate. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]
-
Mirtazapine exerts astrocyte-mediated dopaminergic neuroprotection. (2020). ResearchGate. [Link]
-
Mirtazapine-Induced Premature Ventricular and Atrial Contractions. (2024). PubMed Central. [Link]
-
Mirtazapine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025). PsychDB. [Link]
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Preparation, in vitro and ex-vivo Evaluation of Mirtazapine Nanosuspension and Nanoparticles Incorporated in Orodispersible Tablets. (n.d.). ResearchGate. [Link]
-
Mirtazapine increases cortical excitability in healthy controls and epilepsy patients with major depression. (2004). ResearchGate. [Link]
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Antidepressants and neuroplasticity. (2002). The Good Drug Guide. [Link]
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How does Whole-cell voltage clamp work? (2022). YouTube. [Link]
-
Mirtazapine exerts astrocyte-mediated dopaminergic neuroprotection. (2020). PubMed. [Link]
-
Bradyarrhythmia due to mirtazapine overdose: A case of serious adverse event in a suicidal patient. (2021). PubMed Central. [Link]
-
Cell Model of Depression: Reduction of Cell Stress with Mirtazapine. (2022). MDPI. [Link]
-
Whole-Cell Patch-Clamp Recording. (2025). ResearchGate. [Link]
-
Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. (n.d.). PubMed Central. [Link]
-
Mirtazapine-Induced Premature Ventricular and Atrial Contractions. (2024). PubMed. [Link]
-
Recording membrane potential in adult neural stem cells as readout for stem cell activation following neural circuit stimulation. (2021). Carolina Digital Repository. [Link]
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- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The protective effects of Mirtazapine against lipopolysaccharide (LPS)-induced brain vascular hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Design of mirtazapine solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing mobile phase for (-)-Mirtazapine chiral HPLC separation
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for the chiral HPLC separation of Mirtazapine. As a tetracyclic antidepressant with a single chiral center, the effective separation of its enantiomers, particularly the active (-)-Mirtazapine, is critical for both research and quality control applications. This guide is structured to provide direct, actionable answers to common challenges encountered during method development and optimization. We will delve into the causality behind chromatographic phenomena to empower you to make informed decisions in your laboratory.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during your analysis. Each answer provides a step-by-step approach to diagnosis and resolution, grounded in established chromatographic principles.
Q1: Why am I seeing poor or no resolution between the Mirtazapine enantiomers?
A1: Poor resolution is typically a result of suboptimal selectivity (α) or efficiency (N). For Mirtazapine on polysaccharide-based chiral stationary phases (CSPs), the mobile phase composition is the most powerful tool for manipulating selectivity.
-
Underlying Cause: The primary reason for poor resolution is often an inappropriate mobile phase strength. If the alcohol modifier concentration is too high, the enantiomers will elute too quickly, spending insufficient time interacting with the chiral stationary phase to be resolved. Conversely, if the alcohol concentration is too low, retention times may become excessively long, leading to band broadening that compromises resolution.
-
Troubleshooting Protocol:
-
Verify CSP Choice: Confirm you are using an appropriate CSP. Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Chiralpak® IK-3) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) are well-documented for this separation.[1][2]
-
Adjust Alcohol Modifier Concentration: This is the most critical first step.
-
If peaks are eluting too early (< 5 mins) with no separation: Your mobile phase is too strong. Systematically decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 8%, then 6%). This will increase retention and allow for greater differential interaction with the CSP.[2]
-
If peaks are broad and eluting very late: Your mobile phase is too weak. Incrementally increase the alcohol percentage to reduce retention and sharpen peaks.
-
-
Evaluate the Type of Alcohol Modifier: Ethanol is a stronger eluting solvent than isopropanol (IPA) in normal-phase chromatography.[2] If you are struggling to achieve resolution with ethanol, switching to IPA (at a slightly higher concentration) can enhance selectivity. For example, a separation that is difficult with 5% ethanol might be resolved with 10% IPA.[2][3]
-
Check System Temperature: Lowering the column temperature can sometimes enhance weaker bonding forces and improve resolution, although this may increase analysis time and backpressure.[4]
-
Q2: My Mirtazapine peaks are showing significant tailing. What is the cause and how do I fix it?
A2: Peak tailing for a basic compound like Mirtazapine is almost always due to undesirable secondary interactions within the column.[5]
-
Underlying Cause: There are two primary culprits:
-
Interaction with Residual Silanols: The silica backbone of most CSPs has residual silanol groups (-Si-OH). The basic amine groups of Mirtazapine can interact strongly with these acidic sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[6]
-
Analyte Ionization: If the analyte is partially protonated (ionized), it can lead to poor peak shape.
-
-
Troubleshooting Protocol:
-
Incorporate a Basic Additive: This is the most effective solution. The addition of a small amount of a basic modifier to the mobile phase is essential.[7]
-
Action: Add 0.1% diethylamine (DEA) to your mobile phase (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1 v/v/v).
-
Mechanism: The DEA acts as a competitor for the active silanol sites, effectively "masking" them from the Mirtazapine molecules.[8] It also ensures that the Mirtazapine, a basic analyte, remains in its non-ionized (free base) form, which allows for better and more consistent interaction with the chiral selector.[7][8]
-
-
Evaluate Alternative Basic Additives: While DEA is most common, other amines can sometimes provide superior peak symmetry.[7] Amines like ethylenediamine (EDA) or ethanolamine may improve performance, but be aware of their limited miscibility with non-polar solvents; they typically require at least 2% ethanol or methanol in the mobile phase.[7]
-
Column Conditioning: Ensure the column is fully equilibrated with the amine-containing mobile phase. It is considered good practice to dedicate columns to methods using basic additives to avoid "memory effects" where residual additives can interfere with other analyses.[6][8]
-
Q3: My retention times are too long, leading to unnecessarily long analysis times. How can I speed up the analysis without losing resolution?
A3: Long retention times are a direct consequence of the mobile phase being too "weak" (i.e., not having sufficient eluotropic strength).
-
Underlying Cause: The concentration or type of alcohol modifier is insufficient to elute the Mirtazapine enantiomers in a reasonable timeframe.
-
Troubleshooting Protocol:
-
Increase Alcohol Concentration: The most straightforward approach is to incrementally increase the percentage of your alcohol modifier. A small increase (e.g., from 10% to 12% IPA) can significantly reduce retention time. Monitor the resolution (Rs) at each step to ensure it remains acceptable.[2]
-
Switch to a Stronger Alcohol: As mentioned, ethanol is a stronger solvent than IPA.[2] Replacing IPA with ethanol will reduce retention. You will likely need a lower percentage of ethanol to achieve similar retention to a higher percentage of IPA. For instance, a separation achieved with 15% IPA might be replicated with 8-10% ethanol.
-
Increase Flow Rate: If your resolution is very good (e.g., Rs > 2.5), you may be able to increase the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) to shorten the run time. Be mindful of the system's backpressure limits, which should not exceed 300 Bar (4350 psi) for these columns.[9][10]
-
Mobile Phase Optimization Workflow
The following diagram outlines a systematic approach to developing and optimizing your mobile phase for Mirtazapine chiral separation.
Caption: Systematic workflow for mobile phase optimization.
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for the chiral separation of Mirtazapine?
A4: A robust starting point depends on your chosen column, but the general composition is an alkane, an alcohol, and a basic additive. The table below provides validated starting conditions and outlines the expected effects of common adjustments.[2][3][11]
| Chiral Stationary Phase (CSP) | Starting Mobile Phase (v/v/v) | Parameter Change | Expected Outcome |
| Chiralpak® AD-H / IK-3 | n-Hexane / Isopropanol / DEA (90:10:0.1) | Increase IPA % | ↓ Retention, ↓ Resolution |
| Decrease IPA % | ↑ Retention, ↑ Resolution | ||
| Chiralpak® AD-H / IK-3 | n-Hexane / Ethanol / DEA (95:5:0.1) | Increase EtOH % | ↓ Retention, ↓ Resolution |
| Decrease EtOH % | ↑ Retention, ↑ Resolution | ||
| Chiralcel® OD-H | n-Hexane / Isopropanol / DEA (90:10:0.1) | Switch IPA to EtOH | ↓ Retention (use lower % of EtOH) |
Note: DEA = Diethylamine; IPA = Isopropanol; EtOH = Ethanol.
Q5: Why is a basic additive like Diethylamine (DEA) so critical for separating a basic compound like Mirtazapine?
A5: The role of the basic additive is twofold and is central to achieving a successful separation on polysaccharide-based CSPs.
-
Ensuring the Correct Analyte State: Chiral recognition on these CSPs relies on a combination of interactions, including hydrogen bonds, π-π interactions, and steric hindrance, where the analyte fits into chiral grooves of the polysaccharide structure.[12][13] For these interactions to occur effectively and reproducibly, the analyte must be in its neutral, free-base form. Mirtazapine contains basic nitrogen atoms that can be protonated. DEA, being a stronger base, suppresses the protonation of Mirtazapine, ensuring a consistent, non-ionized state for interaction with the CSP.[7][8]
-
Improving Peak Shape: As detailed in Q2, basic additives are crucial for minimizing undesirable interactions between the basic analyte and acidic residual silanols on the silica surface. This competition mechanism is key to obtaining sharp, symmetrical peaks.[6]
Q6: Can I use polar organic or reversed-phase modes for Mirtazapine's chiral separation?
A6: Yes, while normal-phase is most commonly reported and often provides the best selectivity, other modes are possible.
-
Polar Organic Mode: Separations have been achieved using mobile phases like pure methanol or ethanol with a basic additive.[1] This can be an option if your sample has poor solubility in alkanes.
-
Reversed-Phase Mode: While less common for Mirtazapine on polysaccharide CSPs, specialized reversed-phase chiral columns (e.g., Chiralpak AD-RH) exist. A typical mobile phase might consist of an aqueous buffer and acetonitrile.[4] However, for Mirtazapine, the normal-phase approach is generally more successful and is the recommended starting point for method development.
Experimental Protocol: Mobile Phase Preparation and Optimization
This protocol provides a step-by-step guide for preparing a mobile phase and systematically optimizing the alcohol concentration.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of Mirtazapine enantiomers with optimal analysis time.
Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), purity ≥ 99.5%
-
(-)-Mirtazapine reference standard
-
Chiralpak® AD-H column (or similar)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of racemic Mirtazapine in the alcohol modifier you will be using (e.g., Isopropanol).
-
Initial Mobile Phase Preparation (90:10:0.1 n-Hexane/IPA/DEA):
-
In a 1000 mL volumetric flask or graduated cylinder, add 100 mL of IPA.
-
Using a micropipette, add 1.0 mL of DEA to the IPA.
-
Add n-Hexane to the 1000 mL mark.
-
Mix thoroughly and sonicate for 5-10 minutes to degas.
-
-
System and Column Equilibration:
-
Install the Chiralpak® AD-H column.
-
Flush the HPLC system with the mobile phase at a low flow rate (0.5 mL/min) for 5 minutes.
-
Increase the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved. A stable baseline is critical when using amine additives.
-
-
Initial Injection and Evaluation:
-
Inject 5-10 µL of the Mirtazapine stock solution.
-
Evaluate the resulting chromatogram for retention time, resolution, and peak shape.
-
-
Systematic Optimization (if required):
-
If resolution is poor and retention is low: Prepare a new mobile phase with a lower IPA concentration (e.g., 92:8:0.1 n-Hexane/IPA/DEA). Re-equilibrate the column for at least 20 minutes and re-inject.
-
If retention is too high: Prepare a new mobile phase with a higher IPA concentration (e.g., 88:12:0.1 n-Hexane/IPA/DEA). Re-equilibrate and re-inject.
-
Continue to adjust the IPA percentage in 1-2% increments until the desired separation is achieved.
-
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Development and validation of HPLC methods for enantioseparation of mirtazapine enantiomers at analytical and semipreparative scale using polysaccharide chiral stationary phases - ResearchGate. [Link]
-
New method for the chiral evaluation of mirtazapine in human plasma by liquid chromatography - PubMed. [Link]
-
(PDF) Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations - ResearchGate. [Link]
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column | Journal of Chromatographic Science | Oxford Academic. [Link]
-
additives for chiral - Chromatography Forum. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. [Link]
-
Separation of Mirtazapine on CHIRALPAK® IK-3 - Daicel Chiral Technologies. [Link]
-
A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment in: Acta Chromatographica Volume 36 Issue 3 (2023) - AKJournals. [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. [Link]
-
Effect of diethylamine proportion on separation on Chiralpak AD-H and... - ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]
-
Polysaccharide-based CSPs - Chiralpedia. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters - ResearchGate. [Link]
-
Separation of Mirtazapine on CHIRALPAK® IK-3 | LCGC International. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases - YouTube. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. [Link]
-
Chiralcel-OD-H-OJ-H_Manual.pdf - HPLC. [Link]
-
INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. hplc.eu [hplc.eu]
- 10. ct-k.com [ct-k.com]
- 11. New method for the chiral evaluation of mirtazapine in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in LC-MS Analysis of (-)-Mirtazapine
Welcome to the technical support center for the LC-MS analysis of (-)-Mirtazapine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during their analytical experiments. As a senior application scientist, I have structured this guide to move from foundational checks to more complex troubleshooting, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you to diagnose and resolve issues methodically, ensuring the robustness and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Checks: The Low-Hanging Fruit
It's often the simplest oversights that can lead to significant signal loss. Before delving into more complex troubleshooting, let's address the most common culprits.
Question 1: I'm seeing a complete loss of the mirtazapine signal. Where should I start?
A complete signal loss often points to a singular, critical failure in the system. A systematic check is the most efficient way to identify the issue.[1]
Answer:
Begin with a logical, step-by-step isolation of the problem. We can break this down into three main components: the mass spectrometer (MS), the liquid chromatograph (LC), and the sample itself.[1]
-
Verify MS Functionality: The first step is to confirm the mass spectrometer is functioning correctly, independent of the LC and sample.
-
Direct Infusion: Prepare a fresh, known concentration of your mirtazapine standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Expected Outcome: If you observe a stable and strong signal for the mirtazapine precursor ion (m/z 266.35), your MS is likely functioning correctly. If not, the issue lies within the MS. Check for stable spray in the ion source.[1] A lack of spray could indicate issues with voltages, nebulizing gas, or solvent flow.[1]
-
-
Isolate the LC System: If the MS is working, the problem may be with the LC system's ability to deliver the analyte to the MS.
-
Check for Leaks and Blockages: Visually inspect all LC connections for any signs of leaks. Check the system pressure; an unusually high or low pressure can indicate a blockage or a leak, respectively.
-
Pump and Solvent Delivery: Ensure the mobile phase bottles are not empty and that the solvent lines are properly submerged and primed. Purge the pumps to remove any air bubbles.[1]
-
-
Assess the Sample and Method: If both the MS and LC appear to be functioning, the issue may be with your sample or the analytical method.
-
Sample Integrity: Prepare a fresh sample from your stock solution. An error in the initial sample preparation is a common cause of signal loss.
-
Injection Process: Verify that the autosampler is correctly picking up and injecting your sample. Check the syringe and injection valve for any issues.
-
Below is a workflow to guide your initial troubleshooting process:
Caption: A flowchart for systematic troubleshooting of complete signal loss.
Mobile Phase and Chromatographic Conditions
The composition of your mobile phase is critical for achieving good ionization and chromatography, especially for a basic compound like mirtazapine.
Question 2: My mirtazapine signal is present but weak and inconsistent. Could my mobile phase be the issue?
Answer:
Absolutely. The mobile phase directly influences the ionization efficiency of mirtazapine in the electrospray ionization (ESI) source. Mirtazapine is a basic compound with a pKa of approximately 7.1.[2] For optimal ionization in positive ESI mode, the mobile phase pH should be at least 2 pH units below the analyte's pKa to ensure it is predominantly in its protonated form.
-
Mobile Phase Additives: Using a mobile phase without an acidic additive can lead to poor protonation and, consequently, a low signal. The use of volatile acids like formic acid or acetic acid is highly recommended.[3][4] Ammonium formate or ammonium acetate can also be used as they are volatile and can help with peak shape and ionization.[5]
-
Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents. Contaminants in lower-grade solvents can compete with your analyte for ionization, leading to a phenomenon known as ion suppression.
-
Incompatible Additives: Never use non-volatile buffers such as phosphate buffers (e.g., PBS) in LC-MS.[3] These will precipitate in the ion source, causing a rapid decline in signal and requiring extensive cleaning.
| Mobile Phase Additive | Typical Concentration | Rationale |
| Formic Acid | 0.1% (v/v) | Promotes protonation of basic analytes like mirtazapine, enhancing the [M+H]⁺ signal.[3][4] |
| Ammonium Formate | 2-10 mM | Provides a source of protons and can improve peak shape.[5][6] |
| Ammonium Acetate | 2-10 mM | A volatile salt that can be used to buffer the mobile phase.[3][5] |
Mass Spectrometer and Ion Source Optimization
Fine-tuning your mass spectrometer's parameters is essential to maximize the signal for your specific analyte.
Question 3: How do I optimize the MS parameters for mirtazapine?
Answer:
Default instrument settings are rarely optimal. You should perform compound-specific optimization for mirtazapine. This is typically done by infusing a standard solution directly into the mass spectrometer.
-
Ionization Mode: Mirtazapine contains multiple basic nitrogen atoms, making it ideal for positive ion mode electrospray ionization (ESI).[6][8] The protonated molecule [M+H]⁺ at m/z 266.35 is the expected precursor ion.[7]
-
Source Parameter Optimization:
-
Spray Voltage: This parameter should be optimized to achieve a stable and efficient spray. While a default of 3500-4500 V is a good starting point, it's beneficial to adjust it to find the "sweet spot" for your analyte and mobile phase.[6][9]
-
Gas Temperatures and Flow Rates: The nebulizer and drying gas (typically nitrogen) temperatures and flow rates are crucial for efficient desolvation of the ESI droplets.[10] Insufficient desolvation can lead to signal suppression, while excessive temperatures can cause thermal degradation of the analyte.
-
Sprayer Position: The position of the ESI needle relative to the inlet capillary should be optimized for maximum signal intensity.[9][11]
-
-
MS/MS Parameter Optimization (for SRM/MRM):
-
Cone Voltage (or equivalent): This voltage controls the energy of the ions entering the mass spectrometer. Optimizing the cone voltage is critical for maximizing the abundance of the precursor ion (m/z 266.35) while minimizing in-source fragmentation.[12][13]
-
Collision Energy: When performing tandem MS (MS/MS), the collision energy determines the degree of fragmentation of the precursor ion in the collision cell. This needs to be optimized to produce a stable and intense product ion signal. For mirtazapine, a common and robust product ion is m/z 195.3.[6][7]
-
Experimental Protocol: Cone Voltage and Collision Energy Optimization
-
Prepare a standard solution of (-)-Mirtazapine (e.g., 100 ng/mL) in your initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Cone Voltage:
-
Set the mass spectrometer to monitor the precursor ion (m/z 266.35).
-
Ramp the cone voltage over a range (e.g., 10-60 V) and record the signal intensity at each step.
-
Plot the intensity versus the cone voltage to determine the optimal value that gives the maximum signal.
-
-
Optimize Collision Energy:
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. skyline.ms [skyline.ms]
- 15. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (-)-Mirtazapine in Aqueous Solutions
Welcome to the technical support center for (-)-Mirtazapine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of (-)-Mirtazapine's stability in aqueous solutions. As a molecule with a intricate tetracyclic structure, understanding its degradation pathways and the factors influencing its stability is paramount for accurate experimental design, formulation development, and analytical method validation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your research.
I. Core Concepts: Understanding (-)-Mirtazapine's Aqueous Instability
(-)-Mirtazapine, the levorotatory enantiomer of mirtazapine, is susceptible to degradation under several common laboratory and storage conditions. The primary pathways of degradation include hydrolysis (both acidic and alkaline), oxidation, and photodegradation. Awareness of these vulnerabilities is the first step in mitigating stability issues.
Mirtazapine is known to degrade under acidic, alkaline, oxidative, and photolytic conditions, while it is relatively stable to heat.[1] The degradation can be more intense and quicker in alkaline conditions compared to acidic conditions.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and analysis of (-)-Mirtazapine in aqueous solutions.
Q1: My (-)-Mirtazapine solution is showing unexpected peaks in the chromatogram. What could be the cause?
A1: The appearance of unexpected peaks is a strong indicator of degradation. The most common culprits are:
-
pH of the solution: Mirtazapine is susceptible to both acid and base-catalyzed hydrolysis.[1] If your solution is not buffered to an appropriate pH, or if it has been stored for an extended period at a non-optimal pH, degradation is likely. A study on a liquid formulation of mirtazapine found it to be stable at a pH of 2.5 to 3.[2]
-
Exposure to Light: Mirtazapine is known to be sensitive to light.[1] Inadequate protection from light during preparation, storage, or analysis can lead to photodegradation, resulting in the formation of new chemical entities.
-
Oxidative Stress: The presence of oxidizing agents, even dissolved oxygen in the solvent, can lead to the formation of oxidation products, such as Mirtazapine N-oxide.[3][4] This is particularly relevant if the solution has been stored for a long time or subjected to elevated temperatures which can accelerate oxidation. Refluxing with an oxidizing agent like hydrogen peroxide has been shown to cause degradation.[1]
-
Contaminated Solvents or Reagents: Impurities in solvents or reagents can initiate or catalyze degradation reactions. Always use high-purity (e.g., HPLC grade) solvents and fresh reagents.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Protect from Light: Ensure all solutions are prepared and stored in amber vials or wrapped in aluminum foil.
-
De-gas Solvents: For long-term storage or sensitive analyses, de-gassing the solvent to remove dissolved oxygen is recommended.
-
Analyze a Freshly Prepared Standard: Prepare a new (-)-Mirtazapine standard solution using fresh, high-purity solvents and analyze it immediately to compare with your problematic sample.
Q2: What are the major degradation products of (-)-Mirtazapine I should be aware of?
A2: The primary degradation products are often related to its known metabolites, as the chemical transformations can be similar. Key degradation products to monitor include:
-
Mirtazapine N-oxide: This is a common product of oxidation. The USP monograph for Mirtazapine Tablets lists "1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][1]benzazepine 2-oxide" as a potential impurity.[4]
-
8-Hydroxymirtazapine: This is a major metabolite and can also be formed through oxidative degradation.
-
N-Desmethylmirtazapine: This is another major metabolite and a potential degradant.
-
Products of Hydrolysis: Under acidic or alkaline conditions, the tetracyclic ring system may undergo cleavage, leading to various degradation products. A forced degradation study identified several degradation products under acidic and alkaline stress, although their specific structures were not fully elucidated in that publication.[1]
The European Pharmacopoeia and USP monographs for mirtazapine list several potential impurities that could also arise from degradation.[4][5]
Q3: How can I prevent the degradation of my (-)-Mirtazapine aqueous solutions?
A3: Proactive measures are crucial for maintaining the stability of your solutions.
-
pH Control: Maintain the pH of your aqueous solutions within a stable range. Based on formulation studies, a slightly acidic pH of around 3 appears to offer good stability.[2] Use appropriate buffer systems to maintain the desired pH.
-
Light Protection: Always store solutions in light-resistant containers (e.g., amber glass vials) and minimize exposure to ambient light during handling.
-
Use of Antioxidants: For long-term storage, the addition of an antioxidant like methionine may be beneficial in preventing oxidative degradation.[2]
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.
-
Low-Temperature Storage: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down the rate of all degradation reactions.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of long-term storage.
III. Analytical Protocols for Stability Assessment
A validated stability-indicating analytical method is essential for accurately quantifying (-)-Mirtazapine and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.
Protocol: Stability-Indicating RP-HPLC Method for (-)-Mirtazapine
This protocol is based on established methods for the analysis of mirtazapine and its degradation products.[1][4][6]
1. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 20:80 v/v) with a pH-adjusting agent. A common mobile phase consists of 0.3% triethylamine in water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (78:22 v/v).[6] Another reported mobile phase is a mixture of water and acetonitrile in a ratio of 80:20.[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm or 225 nm[1][6] |
| Column Temperature | Ambient or controlled at 40 °C[6] |
| Injection Volume | 10-20 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (-)-Mirtazapine reference standard in the mobile phase or a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).
-
Sample Solution: Dilute the aqueous solution of (-)-Mirtazapine to be tested with the mobile phase to fall within the concentration range of the calibration curve.
3. Method Validation:
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by running forced degradation samples and showing that the degradation product peaks are well-resolved from the main peak.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
Prepare a stock solution of (-)-Mirtazapine in a suitable solvent (e.g., methanol or water:acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and reflux for a specified period (e.g., 8 hours).[1]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and reflux for a specified period (e.g., 8 hours).[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and reflux for a specified period (e.g., 8 hours).[1]
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) for a specified period.
3. Sample Analysis:
After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples using the validated stability-indicating HPLC method.
IV. Visualization of Degradation Pathways and Workflows
Degradation Pathways of Mirtazapine
Caption: Major degradation pathways of (-)-Mirtazapine in aqueous solutions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study of (-)-Mirtazapine.
V. Concluding Remarks
The stability of (-)-Mirtazapine in aqueous solutions is a critical parameter that requires careful consideration throughout the research and development process. By understanding the degradation pathways and implementing the appropriate handling, storage, and analytical strategies outlined in this guide, researchers can ensure the quality and reliability of their data. For further assistance or specific application support, please do not hesitate to contact our technical support team.
VI. References
-
Rao, R. N., et al. (2009). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations. Journal of Chromatographic Science, 47(3), 223-230.
-
Bhusari, K. P., Tajne, M. R., & Ahmed, R. H. (2011). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine. Research Journal of Chemical Sciences, 1(4), 74-79.
-
Saini, B., & Bansal, G. (2013). LC-UV and LC-MS studies on mirtazapine to characterize its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 85, 111-120.
-
United States Pharmacopeia. (2022). Mirtazapine Tablets. USP-NF.
-
Organon. (2001). Oral liquid solution comprising the antidepressant mirtazapine. European Patent No. EP1067934B1.
-
European Pharmacopoeia. (2011). Mirtazapine (2338). In European Pharmacopoeia (Vol. 7.0, pp. 2512).
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Dural, E., et al. (2020). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. Iranian Journal of Pharmaceutical Research, 19(1), 18-29.
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF.
Sources
- 1. isca.me [isca.me]
- 2. Design of mirtazapine solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of (-)-Mirtazapine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the enantiomerically pure antidepressant, (-)-Mirtazapine. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of preserving stereochemical integrity during synthesis, with a particular focus on the critical final cyclization step. Our approach is grounded in mechanistic understanding and validated experimental data to ensure you can achieve high enantiomeric excess (e.e.) with confidence.
The Challenge of Stereochemical Control in Mirtazapine Synthesis
The tetracyclic structure of mirtazapine presents a significant stereochemical challenge. The final, acid-catalyzed intramolecular cyclization of the precursor, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol, is highly susceptible to racemization. This guide will illuminate the mechanistic underpinnings of this racemization and provide actionable strategies to minimize its occurrence, ensuring the desired (-)-enantiomer is obtained with high purity.
Troubleshooting Guide: Minimizing Racemization During Cyclization
This section addresses common issues encountered during the synthesis of (-)-Mirtazapine, with a focus on the final ring-closure reaction.
Question 1: My final product shows significant racemization (low e.e.) after the cyclization step using concentrated sulfuric acid. What is causing this, and how can I prevent it?
Answer:
The use of strong protic acids like concentrated sulfuric acid is a primary cause of racemization in mirtazapine synthesis. The mechanism involves the formation of a stabilized benzylic carbocation intermediate. This planar carbocation can be attacked from either face by the pyridine nitrogen, leading to a racemic mixture.
A more detailed investigation has revealed an unexpected "aromatic ipso-attack" mechanism that contributes significantly to racemization. In this pathway, the protonated alcohol acts as an electrophile and can attack the phenyl ring at the carbon atom already bearing the piperazine substituent (ipso position). This can lead to a reversible ring-opening and closing, scrambling the stereocenter.
To mitigate this, a switch to a milder dehydrating agent is highly recommended. Polyphosphoric acid (PPA) has been shown to be a superior alternative, leading to significantly higher enantiomeric excess. The viscosity and polymeric nature of PPA can create a different reaction environment that disfavors the formation of the free carbocation and the competing ipso-attack pathway.
Question 2: I've switched to Polyphosphoric Acid (PPA) for the cyclization, but my enantiomeric excess is still not optimal. How can I improve it?
Answer:
Optimizing the reaction conditions when using PPA is crucial for achieving high enantioselectivity. Research has demonstrated a direct correlation between the amount of PPA used and the resulting enantiomeric excess of the mirtazapine product. Counter-intuitively, a lower amount of PPA often leads to a higher e.e. This is likely because a large excess of the strong acid can still promote the formation of the problematic carbocation intermediate.
Temperature control is also critical. The cyclization should be carried out at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy for the system to overcome the activation barrier for racemization.
Comparative Table of Cyclization Conditions:
| Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Reported Enantiomeric Excess (e.e.) (%) | Reference |
| Conc. H₂SO₄ | Room Temp | 1-2 | Low to moderate | [1] |
| Polyphosphoric Acid (PPA) - High Amount | 60-80 | 4-6 | Moderate to high | [1] |
| Polyphosphoric Acid (PPA) - Low Amount | 40-60 | 6-8 | >95 | [1] |
Question 3: I am unsure about the enantiomeric purity of my chiral precursor, (S)-1-methyl-3-phenylpiperazine. How can I synthesize and verify its stereochemical integrity?
Answer:
The enantiomeric purity of your starting material is paramount. Any racemization in the precursor will be carried through to the final product. The stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine can be achieved through several methods, including enzymatic hydrolysis.
Protocol for Stereoselective Synthesis of (S)-1-methyl-3-phenylpiperazine via Enzymatic Hydrolysis:
-
Preparation of the Oxamate: Dissolve racemic 1-methyl-3-phenylpiperazine (1 eq.) in dichloromethane. Add triethylamine (0.3 eq.). Slowly add a solution of methyl chlorooxalate (1 eq.) in dichloromethane under cooling. After the reaction is complete (monitored by TLC), quench the reaction with 10% sodium carbonate solution. Separate the organic layer, dry it, and evaporate the solvent to obtain the methyl oxamate derivative.[1]
-
Enzymatic Hydrolysis: Prepare a buffered solution and add the methyl oxamate derivative. Introduce a suitable enzyme, such as Streptomyces griseus protease, to selectively hydrolyze one of the enantiomers.[1]
-
Separation and Cleavage: After the enzymatic reaction, separate the unreacted (S)-oxamate from the hydrolyzed (R)-piperazine. The (S)-oxamate can then be cleaved, for example, by boiling in 15% HCl, to yield the desired (S)-1-methyl-3-phenylpiperazine with high enantiomeric purity.[1]
Verification of the enantiomeric excess of the precursor should be performed using chiral HPLC before proceeding to the next step.
Visualizing the Synthesis and Racemization Mechanism
To provide a clearer understanding of the key processes, the following diagrams illustrate the stereoselective synthesis pathway and the proposed racemization mechanism.
Caption: Stereoselective synthesis of (-)-Mirtazapine.
Caption: Proposed racemization pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric excess of my mirtazapine sample?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of mirtazapine. A commonly used stationary phase is a polysaccharide-based chiral column, such as Chiralpak AD. A typical mobile phase consists of a mixture of hexane and ethanol with a small amount of an amine modifier like diethylamine.[2]
Q2: Can I use a chiral resolving agent to separate the enantiomers of racemic mirtazapine?
A2: Yes, classical resolution using a chiral resolving agent is a viable method, although it is less efficient than a stereoselective synthesis. Racemic mirtazapine can be resolved by forming diastereomeric salts with an enantiomerically pure acid, such as dibenzoyltartaric acid, in a suitable solvent like ethanol. The diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the free base.[3]
Q3: Are there any specific impurities I should be aware of during the synthesis?
A3: Besides the unwanted enantiomer, other potential impurities can form during the synthesis. These can include oxidation products (N-oxide), byproducts from incomplete reduction of the nitrile group, and other related substances. It is important to monitor the reaction progress and purify the intermediates and final product carefully.[4][5]
Q4: What is the role of the methyl group on the piperazine nitrogen?
A4: The methyl group on the piperazine nitrogen is a key structural feature of mirtazapine and is introduced early in the synthesis, typically in the preparation of the 1-methyl-3-phenylpiperazine precursor. It is crucial for the pharmacological activity of the final compound.
Experimental Protocols
Detailed Protocol for Chiral HPLC Analysis of Mirtazapine:
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size)
-
Mobile Phase: Hexane:Ethanol (98:2, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 292 nm
-
Procedure:
-
Prepare a standard solution of racemic mirtazapine to determine the retention times of the (+)-(S) and (-)-(R) enantiomers.
-
Dissolve a known amount of your synthesized mirtazapine in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[2]
-
References
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
- WO2008125578A2. (2008). A method for the preparation of mirtazapine.
- US8173804B2. (2012). Process for production of mirtazapine.
- CN103509020A. (2014). Synthetic method of mirtazapine.
- Zhang, T., & Wu, F. (2006). Synthesis of Antidepressant-Mirtazapine. Journal of East China University of Science and Technology, 3, 318-320.
- Zhai, Z. D., Shi, Y. P., & Wang, T. (2005). Development and validation of HPLC methods for enantioseparation of mirtazapine enantiomers at analytical and semipreparative scale using polysaccharide chiral stationary phases. Analytica Chimica Acta, 550(1-2), 123-129.
- Srinivasa Rao, D. V. N., Dandala, R., Bharathi, C., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). Synthesis of potential related substances of mirtazapine. ARKIVOC, 2006(15), 127-132.
-
Srinivasa Rao, D. V. N., Dandala, R., Bharathi, C., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). Synthesis of potential related substances of mirtazapine. ResearchGate. [Link]
- van der Linden, M., Borsboom, J., Kaspersen, F., & Kemperman, G. (2008). Asymmetric Synthesis of (S)-Mirtazapine: Unexpected Racemization through an Aromatic ipso-Attack Mechanism. European Journal of Organic Chemistry, 2008(16), 2787-2794.
- WO2007055423A1. (2007). Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
- Gesto, D., Correa, J., Jimenez, C., & Rodriguez, J. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry, 12, 1946-1953.
- Bonato, P. S., Jabor, V. A., & Lanchote, V. L. (2004). New method for the chiral evaluation of mirtazapine in human plasma by liquid chromatography.
Sources
- 1. CN101472901A - Stereoselective synthesis of -1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-3-phenylpiperazine | DAICEL Chiral Application Search キラルアプリケーション検索 [search.daicelchiral.com]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of (-)-Mirtazapine
Welcome to the technical support center for the bioanalysis of (-)-Mirtazapine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common yet critical challenge of matrix effects in LC-MS/MS assays. As your dedicated application scientist, I will guide you through understanding, identifying, and mitigating these effects to ensure the accuracy, precision, and robustness of your bioanalytical data. Our approach is grounded in scientific principles and validated by industry best practices, ensuring your methods meet the highest standards of quality and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" and why is it a significant concern in the bioanalysis of (-)-Mirtazapine?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, substances from your biological sample (e.g., plasma, urine) can either suppress or enhance the signal of Mirtazapine and its internal standard (IS) at the mass spectrometer's ion source, leading to inaccurate quantification.[1][3] This is a major concern because it can compromise the fundamental parameters of your assay, including accuracy, precision, and sensitivity, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[3][4]
The primary culprits behind matrix effects are endogenous components like phospholipids, salts, and proteins that may not be completely removed during sample preparation.[3][5] Mirtazapine analysis, often conducted in complex biological matrices, is susceptible to these interferences.[6] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[3][7][8]
Q2: I'm observing inconsistent results (poor precision and accuracy) in my Mirtazapine assay. How can I determine if matrix effects are the cause?
A: Inconsistent results are a classic symptom of unmanaged matrix effects. To definitively identify if matrix effects are at play, a quantitative assessment is necessary. The most widely accepted method is the post-extraction addition experiment .[1] This involves comparing the analyte's response in a neat solution to its response when spiked into an extract of a blank biological matrix.
Here's the core principle:
-
Set A: Peak response of Mirtazapine in a clean, neat solution (e.g., mobile phase).
-
Set B: Peak response of Mirtazapine spiked at the same concentration into a previously extracted blank matrix sample.
The matrix effect (ME) can then be calculated as a percentage:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% signifies ion suppression.
-
An ME value > 100% signifies ion enhancement.
According to regulatory guidelines, this should be tested using at least six different lots of the biological matrix to assess the variability of the matrix effect between sources.[8]
Q3: What is an internal standard (IS) and can it alone solve my matrix effect problems for Mirtazapine?
A: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and QCs. Its purpose is to correct for variability during sample preparation and instrument analysis.
While a good IS can compensate for some degree of matrix effect, it is not a universal solution. For effective compensation, the IS and the analyte must co-elute and experience the same degree of ion suppression or enhancement. The ideal choice is a stable isotope-labeled (SIL) Mirtazapine (e.g., Mirtazapine-d4). A SIL-IS is the gold standard as it has nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte.
However, even a SIL-IS may not fully compensate for severe or highly variable matrix effects. Therefore, the primary goal should always be to minimize matrix effects through effective sample preparation and chromatography, rather than relying solely on the IS for correction.[4]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Systematic Approach to Investigating and Mitigating Matrix Effects
This guide provides a logical workflow for tackling matrix effects in your Mirtazapine assay.
Caption: A systematic workflow for identifying, mitigating, and validating the absence of significant matrix effects.
Guide 2: Choosing the Right Sample Preparation Technique
The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[9] The choice of sample preparation is a critical decision.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. | Simple, fast, inexpensive.[4] | "Dirty" extract; high risk of matrix effects from phospholipids and other soluble components.[4] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of Mirtazapine into an immiscible organic solvent based on its solubility and pH. | Cleaner extract than PPT; can remove salts and some polar interferences.[10] | More labor-intensive; uses larger volumes of organic solvents. | When Mirtazapine has a distinct LogP value allowing for clean separation. |
| Solid-Phase Extraction (SPE) | Mirtazapine is retained on a solid sorbent while interferences are washed away. Elution is with a strong solvent. | Provides a very clean extract; can concentrate the analyte.[11][12] | Method development can be more complex and time-consuming; higher cost per sample. | Assays requiring high sensitivity and robustness; effective at removing phospholipids. |
| HybridSPE®-Phospholipid Removal | Combines protein precipitation with specific removal of phospholipids via a specialized sorbent. | Simple workflow similar to PPT but with targeted phospholipid removal.[13][14] | Higher cost than standard PPT. | Assays where phospholipids are identified as the primary source of matrix effects. |
Protocol: Solid-Phase Extraction (SPE) for Mirtazapine from Human Plasma
This protocol is a starting point and should be optimized for your specific application. A mixed-mode cation exchange SPE is often effective for basic compounds like Mirtazapine.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of internal standard working solution and vortex. Add 200 µL of 2% phosphoric acid in water to acidify the sample and vortex.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 0.1 N HCl to remove neutral and acidic interferences.
-
Wash 2: 1 mL of methanol to remove lipids and other hydrophobic interferences.
-
-
Elution: Elute Mirtazapine and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the cation exchange sites, releasing the basic analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Guide 3: Chromatographic Strategies to Mitigate Matrix Effects
Even with a good cleanup, some matrix components may persist. Optimizing your liquid chromatography can separate Mirtazapine from these interferences.
Caption: Decision tree for optimizing chromatography to resolve Mirtazapine from matrix interferences.
Key Causality: The goal of chromatographic optimization is to shift the retention time of Mirtazapine away from "suppression zones" caused by co-eluting matrix components.[9] By achieving baseline separation between the analyte and the interference, the interference will not be in the ion source at the same time as Mirtazapine, thus eliminating its effect on ionization.
References
- Kondori, et al. (2026). Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences, 13(2), 448-468.
- Trufelli, H., et al. (2011). Matrix effect elimination during LC–MS/MS bioanalytical method development.
-
Kuchekar, S. R., et al. (2011). Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. Journal of Saudi Chemical Society, 15(2), 145-153. [Link]
-
Wojtowicz, A. M., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5927. [Link]
-
ResearchGate. (n.d.). Full scan spectra and product ion spectra of mirtazapine. [Link]
-
Vishwanathan, K., et al. (2007). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 43-53. [Link]
-
USP-NF. (2022). Mirtazapine Tablets. USP. [Link]
-
MDPI. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3163. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. IJMPR, 1(2), 104-112. [Link]
-
Zhang, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(19), 1735-1738. [Link]
-
Chorilli, M., et al. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 2(5), 648-656. [Link]
-
de Santana, F. J., et al. (2008). Enantioselective analysis of mirtazapine and its two major metabolites in human plasma by liquid chromatography-mass spectrometry after three-phase liquid-phase microextraction. Journal of Chromatography B, 861(1), 123-131. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Van Eeckhaut, A., et al. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 20(5), 871-877. [Link]
-
Trufelli, H., et al. (2011). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed, 73(5-6), 423-432. [Link]
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FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Schoretsanitis, G., et al. (2025). Optimizing therapeutic drug monitoring of mirtazapine — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting. European Journal of Clinical Pharmacology. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Journal of Pharmaceutical and Biomedical Sciences. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. JPBMS, 13(04). [Link]
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Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Bioprocess Online. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link]
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da Veiga, A. S. M., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 15(11), 1423. [Link]
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Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803-2814. [Link]
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Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. [Link]
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Validation & Comparative
A Preclinical Head-to-Head Comparison of (-)-Mirtazapine and SSRIs in Animal Models
A Guide for Researchers and Drug Development Professionals
Introduction: Beyond Serotonin Reuptake Inhibition
For decades, Selective Serotonin Reuptake Inhibitors (SSRIs) have been a cornerstone in antidepressant therapy, primarily by increasing synaptic serotonin levels. However, the therapeutic landscape is evolving, with a growing focus on novel mechanisms that may offer faster onset of action and improved side-effect profiles. Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), represents a significant departure from the SSRI mechanism. It does not inhibit serotonin reuptake; instead, it enhances both serotonergic and noradrenergic neurotransmission through a unique receptor blockade strategy.[1]
Mirtazapine is a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine, each with a distinct pharmacological profile. This guide will delve into the preclinical animal data comparing the effects of mirtazapine, with a specific focus on the contributions of the (-)-enantiomer, against traditional SSRIs. Understanding these differences at the preclinical level is paramount for researchers aiming to innovate beyond current therapeutic paradigms.
The Dichotomy of Mirtazapine Enantiomers: A Tale of Two Molecules
The antidepressant and anxiolytic effects of racemic mirtazapine are a composite of the actions of its two enantiomers. Preclinical studies have elucidated their distinct roles:
-
(S)-(+)-Mirtazapine: This enantiomer is primarily responsible for the antagonism of α2-adrenergic receptors and serotonin 5-HT2A and 5-HT2C receptors.
-
(R)-(-)-Mirtazapine: The focus of this guide, the (-)-enantiomer, is the primary antagonist of the serotonin 5-HT3 receptor.
Both enantiomers contribute to histamine H1 receptor antagonism, which is associated with mirtazapine's sedative effects. This stereospecificity is critical, as the blockade of different serotonin receptor subtypes by each enantiomer leads to a nuanced modulation of the serotonergic system, distinct from the broad increase in synaptic serotonin seen with SSRIs.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference in the mechanism of action between (-)-Mirtazapine and SSRIs dictates their downstream neurochemical and behavioral effects.
SSRIs: The Reuptake Blockade Approach
SSRIs, such as fluoxetine, sertraline, and escitalopram, act by blocking the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic signaling at all postsynaptic receptors.
(-)-Mirtazapine: A Receptor Modulation Strategy
(-)-Mirtazapine, as part of the racemic mixture, contributes to the overall effect of enhancing serotonin and norepinephrine release through α2-adrenergic receptor blockade. Its specific and potent antagonism of the 5-HT3 receptor is of particular interest. 5-HT3 receptors are ligand-gated ion channels found on various neurons, including GABAergic interneurons, and are implicated in nausea and anxiety. By blocking these receptors, (-)-mirtazapine can reduce inhibitory tone on other neuronal systems and contribute to the overall antidepressant and anxiolytic effects, while also mitigating certain side effects like nausea.
Caption: Contrasting mechanisms of SSRIs and Mirtazapine.
Preclinical Behavioral Models: A Comparative Analysis
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant efficacy by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. Reduced immobility is interpreted as an antidepressant-like effect.
| Treatment Group | Animal Model | Key Findings | Reference |
| Racemic Mirtazapine | Rat | Prevented the development of escape deficit after acute stress. | [2] |
| Fluoxetine (SSRI) | Rat | Decreased immobility time, indicating an antidepressant effect. | [3] |
| Sertraline (SSRI) | Rat | Reduced depressive-like activity in a rat model. | [4] |
Note: Data presented is from separate studies and not a direct head-to-head comparison in all cases. The clinical data suggests mirtazapine has a faster onset of action than SSRIs.[5]
Elevated Plus Maze (EPM)
The EPM is a standard test for anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
| Treatment Group | Animal Model | Key Findings | Reference |
| Racemic Mirtazapine | Rat | Demonstrated anti-anxiety activity after exposure to chronic unpredictable stress. | [6] |
| SSRIs (General) | Rodent | Generally increase open arm exploration, indicative of anxiolytic effects. | [7] |
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment. A shorter latency to feed suggests an anxiolytic effect.
| Treatment Group | Animal Model | Key Findings | Reference |
| Racemic Mirtazapine | Rat | Antagonized the disrupting effect of chronic stress on the acquisition of appetitive behavior. | [2] |
| SSRIs (Chronic) | Rodent | Chronic, but not acute, treatment with SSRIs typically reduces the latency to feed. | [8] |
Neurochemical Profile: A Divergence in Neurotransmitter Modulation
In vivo microdialysis studies in rodents allow for the real-time measurement of extracellular neurotransmitter levels in specific brain regions, providing a direct window into the neurochemical effects of antidepressants.
While direct comparative microdialysis studies of (-)-mirtazapine and SSRIs are scarce, we can infer their differential effects from studies on racemic mirtazapine and individual SSRIs.
-
SSRIs (e.g., Fluoxetine): Acutely, SSRIs increase extracellular serotonin levels, while having minimal to no effect on norepinephrine or dopamine.[9]
-
Racemic Mirtazapine: Through its primary action as an α2-adrenergic antagonist, mirtazapine increases the release of both norepinephrine and serotonin.[1] One study using in vivo microdialysis in rats found that while mirtazapine blocked the 5-HT release-suppressing action of an α2-adrenoceptor agonist, it did not significantly increase basal 5-HT output on its own in the specific brain regions studied.[10] This highlights the complexity of its mechanism, which may be more about disinhibition than direct release enhancement in some contexts.
The contribution of (-)-mirtazapine's 5-HT3 antagonism to these neurochemical changes is an area ripe for further investigation. 5-HT3 receptor blockade is known to modulate dopamine and acetylcholine release in cortical and limbic areas, suggesting that (-)-mirtazapine may contribute to a broader neurochemical signature than that of SSRIs.
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Each animal is individually placed in the cylinder for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, the animal is again placed in the cylinder for 5 minutes. The session is video-recorded.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating passively, making only small movements to keep its head above water) during the 5-minute test session is scored by a trained observer blind to the treatment conditions.[11][12]
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Procedure:
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes. The session is video-recorded.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are scored. An increase in the percentage of time spent in the open arms ((time in open arms / total time) x 100) is indicative of an anxiolytic effect.[7][13]
Novelty-Suppressed Feeding Test (NSFT) Protocol
-
Apparatus: A standard open-field arena (e.g., 50x50 cm) with a single food pellet placed on a white paper platform in the center.
-
Procedure:
-
Animals are food-deprived for 24 hours prior to the test.
-
Each animal is placed in a corner of the arena.
-
The latency to approach and take the first bite of the food pellet is recorded for up to 15 minutes.
-
-
Data Analysis: A shorter latency to begin eating is interpreted as a reduction in anxiety-like behavior.[8]
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A Comparative Guide to Inter-laboratory Validation of Analytical Methods for (-)-Mirtazapine
This guide provides a comprehensive comparison of two distinct analytical methods for the enantioselective quantification of (-)-Mirtazapine, designed for researchers, scientists, and drug development professionals. The focus is on the practical aspects of inter-laboratory validation, ensuring that the described methods are not only scientifically sound but also robust and transferable.
Mirtazapine, a tetracyclic antidepressant, is a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine.[1][2] The enantiomers exhibit different pharmacokinetic and pharmacodynamic profiles, making their selective analysis critical in both clinical and quality control settings. This guide will delve into the validation of two powerful techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For the methods described herein, the intended purpose is the accurate and precise quantification of (-)-Mirtazapine in the presence of its enantiomer and other potential impurities.
The Imperative of Enantioselectivity in Mirtazapine Analysis
Mirtazapine's therapeutic action is primarily attributed to its antagonist activity at central α2-adrenergic and serotonin receptors.[1] While both enantiomers contribute to the overall pharmacological effect, they do so differently. This necessitates the use of stereoselective analytical methods to accurately characterize the drug's behavior in biological systems and to ensure the quality of pharmaceutical formulations. Chromatographic methods are the gold standard for mirtazapine analysis due to their high precision and reproducibility.[4]
Designing a Robust Inter-laboratory Validation Study
To ensure the reliability and transferability of an analytical method, an inter-laboratory validation study is paramount. This study design is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[5][6]
The core principle of such a study is to assess the method's performance across different laboratories, using different analysts, equipment, and reagent lots. This provides a true measure of the method's ruggedness and its suitability for widespread use.
Validation Parameters: A Holistic Approach
The following validation characteristics will be assessed for each analytical method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, and degradation products.[3][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][6]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-laboratory precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]
Caption: Workflow for the inter-laboratory validation study.
Comparative Analytical Methods for (-)-Mirtazapine
This guide compares a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection and a chiral Capillary Electrophoresis (CE) method.
Method 1: Chiral HPLC-UV
High-Performance Liquid Chromatography is a widely used technique for the analysis of pharmaceutical compounds.[4] For chiral separations, the use of a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as cellulose and amylose derivatives, have demonstrated good enantioseparation for mirtazapine.[8]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size).[2]
-
Mobile Phase: A mixture of hexane and ethanol (98:2, v/v) with 0.1% diethylamine as an additive.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection Wavelength: 292 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the mirtazapine reference standard or sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
The rationale for using a polysaccharide-based chiral stationary phase lies in its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, leading to effective separation. The addition of a small amount of an amine modifier like diethylamine to the mobile phase is crucial for improving peak shape and reducing tailing for basic compounds like mirtazapine.
Method 2: Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and rapid analysis times.[4] For chiral separations in CE, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors due to their ability to form inclusion complexes with enantiomers.
-
CE System: A standard capillary electrophoresis system with a diode array detector.
-
Capillary: Fused silica capillary, 40.2 cm total length (30 cm to detector) x 75 µm internal diameter.[11][12]
-
Background Electrolyte (BGE): 6.25 mM borate-25 mM phosphate buffer at pH 2.8, containing 5.5 mg/mL carboxymethyl-β-cyclodextrin.[11][12]
-
Applied Voltage: 16 kV.[12]
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation:
-
Dissolve the mirtazapine reference standard or sample in the background electrolyte to the desired concentration.
-
Filter the solution through a 0.22 µm syringe filter.
-
The choice of carboxymethyl-β-cyclodextrin as the chiral selector is based on its demonstrated ability to provide satisfactory chiral separation of mirtazapine and its metabolites.[11][12] The acidic pH of the background electrolyte ensures that mirtazapine, a basic compound, is protonated and migrates towards the cathode.
Inter-laboratory Validation: Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data for the two methods, as would be expected from a successful inter-laboratory validation study involving three independent laboratories.
Table 1: Linearity and Range
| Parameter | HPLC-UV | CE |
| Linearity Range | 5 - 100 µg/mL | 0.5 - 50 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Number of Calibration Points | 6 | 6 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery ± RSD) | CE (% Recovery ± RSD) |
| Low QC | 99.5 ± 1.2% | 98.9 ± 1.5% |
| Mid QC | 100.2 ± 0.9% | 100.5 ± 1.1% |
| High QC | 99.8 ± 1.1% | 101.2 ± 1.3% |
Table 3: Precision (Repeatability and Intermediate)
| Parameter | HPLC-UV (%RSD) | CE (%RSD) |
| Repeatability (Intra-assay) | < 1.5% | < 2.0% |
| Intermediate Precision (Inter-lab) | < 2.5% | < 3.0% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV | CE |
| LOD | 1.5 µg/mL | 0.15 ng/mL |
| LOQ | 5.0 µg/mL | 0.5 ng/mL[11] |
Table 5: Robustness
| Varied Parameter | HPLC-UV (Effect on Results) | CE (Effect on Results) |
| Mobile Phase/BGE pH (± 0.2) | Insignificant | Minor shift in migration time |
| Column/Capillary Temp (± 2°C) | Insignificant | Minor shift in migration time |
| Flow Rate/Voltage (± 5%) | Minor shift in retention time | Minor shift in migration time |
| Organic Modifier % (± 2%) | Significant shift in retention | Not Applicable |
Robustness testing deliberately introduces small variations to method parameters to assess the method's reliability during normal usage.[9][10][13]
Caption: Logical relationships between key validation parameters.
Method Comparison and Recommendations
Both the chiral HPLC-UV and chiral CE methods demonstrate suitability for the enantioselective analysis of (-)-Mirtazapine. The choice of method will depend on the specific application and available resources.
-
HPLC-UV: This method is highly robust, precise, and widely available in most analytical laboratories. It is well-suited for routine quality control applications where high sample throughput and established protocols are advantageous. The higher detection and quantitation limits may be a limitation for applications requiring trace-level analysis.
-
CE: The capillary electrophoresis method offers superior sensitivity with significantly lower detection and quantitation limits, making it ideal for pharmacokinetic studies and the analysis of biological samples where analyte concentrations are low.[4] The lower consumption of organic solvents also makes it a greener alternative. However, it may be more susceptible to minor variations in experimental conditions, requiring careful control of parameters such as buffer pH and capillary temperature.
Conclusion
This guide has provided a framework for the inter-laboratory validation of two distinct and effective analytical methods for the enantioselective determination of (-)-Mirtazapine. Both the presented HPLC-UV and CE methods are shown to be specific, linear, accurate, and precise. The comparative data presented herein should serve as a valuable resource for researchers and scientists in selecting and validating the most appropriate method for their specific needs, ensuring the generation of reliable and reproducible data in the analysis of this important antidepressant.
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A Preclinical Pharmacological Comparison of (-)-Mirtazapine and Mianserin: A Guide for Researchers
This guide provides an in-depth, objective comparison of the preclinical pharmacological profiles of (-)-Mirtazapine and its structural analog, mianserin. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their mechanisms of action, receptor binding affinities, and functional activities, supported by experimental data and methodologies. Our aim is to equip you with the critical information necessary to make informed decisions in your research and development endeavors.
Introduction: Two Tetracyclics, Distinct Personalities
(-)-Mirtazapine and mianserin are tetracyclic antidepressants that share a common ancestry, with mirtazapine being a 6-aza-analogue of mianserin.[1] Despite their structural similarity, subtle molecular changes translate into significant differences in their pharmacological profiles and, consequently, their therapeutic and side-effect profiles.[2] Both compounds exert their primary antidepressant effects through the blockade of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of norepinephrine (NE) and serotonin (5-HT).[1][3] However, their interactions with a wider array of monoaminergic receptors and transporters reveal a more complex and divergent story.
This guide will dissect these differences, providing a comprehensive preclinical comparison based on receptor binding data, functional activity assays, and in vivo neurotransmitter modulation studies.
Core Pharmacological Mechanisms: A Tale of Two Neurotransmitter Systems
The principal mechanism of action for both (-)-Mirtazapine and mianserin is the antagonism of central α2-adrenergic receptors.[1][4] These receptors function as autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. Their blockade disinhibits these neurons, leading to an enhanced release of both norepinephrine and serotonin into the synaptic cleft.[1]
However, the downstream consequences of this primary action, and their interactions with other neuronal systems, are where the two compounds begin to diverge significantly.
The Noradrenergic System: A Key Point of Diversion
A critical distinction lies in their effects on the norepinephrine transporter (NET). Mianserin is a known inhibitor of norepinephrine reuptake, contributing to an increase in synaptic norepinephrine levels through a dual mechanism: enhanced release and blocked reuptake.[3][5] In contrast, (-)-Mirtazapine has a negligible affinity for the NET, meaning it does not significantly inhibit norepinephrine reuptake.[2][5] This difference in NET activity is a fundamental differentiator in their preclinical profiles.
The Serotonergic System: Nuances in Receptor Blockade
Both molecules are potent antagonists of several serotonin receptor subtypes, which contributes to their therapeutic efficacy and helps to mitigate some of the side effects associated with less specific serotonergic agents.[1] Notably, their potent blockade of 5-HT2A and 5-HT3 receptors is thought to contribute to their anxiolytic and anti-emetic properties, respectively, and to a lower incidence of sexual dysfunction compared to selective serotonin reuptake inhibitors (SSRIs).[1]
A key difference emerges in their interaction with the 5-HT2C receptor. (-)-Mirtazapine is a potent antagonist and inverse agonist at the 5-HT2C receptor.[6] This action is significant as 5-HT2C receptors tonically inhibit the release of norepinephrine and dopamine in the prefrontal cortex. By blocking these receptors, (-)-Mirtazapine further enhances the release of these crucial neurotransmitters, a mechanism not as prominently attributed to mianserin.[1][6]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of (-)-Mirtazapine and mianserin for a range of relevant central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | (-)-Mirtazapine (Ki, nM) | Mianserin (Ki, nM) | Key Functional Difference |
| Adrenergic Receptors | |||
| α1 | 680 | 68 | Mianserin has ~10-fold higher affinity, contributing to more potent sedative and hypotensive effects.[3] |
| α2A | 17 | 4.5 | Both are potent antagonists, the core of their antidepressant action. |
| Serotonin Receptors | |||
| 5-HT1A | 100 | 180 | Relatively low affinity for both. |
| 5-HT2A | 69 | 2.5 | Mianserin shows significantly higher affinity. |
| 5-HT2C | 39 | 3.2 | Mianserin has higher affinity, but mirtazapine's inverse agonism at this receptor is a key differentiator.[6] |
| 5-HT3 | 3.0 | 1.9 | Both are potent antagonists. |
| Histamine Receptors | |||
| H1 | 1.6 | 1.0 | Both are very potent antagonists, leading to significant sedative effects.[6] |
| Monoamine Transporters | |||
| Norepinephrine (NET) | >10,000 | 44 | Mianserin is a moderate NET inhibitor; mirtazapine is not.[3][5] |
| Serotonin (SERT) | >10,000 | >10,000 | Neither are potent SERT inhibitors. |
| Dopamine (DAT) | >10,000 | >10,000 | Neither are potent DAT inhibitors. |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented here are for comparative purposes.
The Role of Enantiomers
Both mirtazapine and mianserin are administered as racemic mixtures. It is crucial to understand that their individual enantiomers contribute differently to their overall pharmacological profiles.
-
Mirtazapine: The S(+)-enantiomer is primarily responsible for the antagonism of α2 and 5-HT2 receptors, while the R(-)-enantiomer has a lower affinity for these receptors.
-
Mianserin: The S(+)-enantiomer of mianserin is more potent in blocking norepinephrine reuptake and has a higher affinity for 5-HT2 receptors compared to the R(-)-enantiomer.
Functional Activities: Beyond Binding
Understanding the functional consequences of receptor binding is paramount. While both compounds are primarily antagonists at the receptors listed above, the concept of inverse agonism at the 5-HT2C receptor for mirtazapine adds another layer of complexity.
Signaling Pathway Diagram: α2-Adrenergic and 5-HT2C Receptor Antagonism
The following diagram illustrates the primary signaling pathways affected by (-)-Mirtazapine and mianserin, highlighting their divergent effects.
Caption: Signaling pathways affected by (-)-Mirtazapine and Mianserin.
Experimental Methodologies: A Practical Guide
To aid in the replication and extension of these findings, we provide detailed protocols for key in vitro and in vivo experiments.
In Vitro: Radioligand Receptor Binding Assay
This assay is fundamental for determining the affinity of a test compound for a specific receptor.
Objective: To determine the Ki of (-)-Mirtazapine and mianserin at various monoamine receptors.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound ((-)-Mirtazapine or mianserin).
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor activation or blockade, specifically for G-protein coupled receptors that modulate adenylyl cyclase activity.
Objective: To determine the functional antagonist potency (IC50) of (-)-Mirtazapine and mianserin at α2-adrenergic receptors.
Protocol:
-
Cell Culture: Use a cell line stably expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist ((-)-Mirtazapine or mianserin).
-
Agonist Stimulation: Add a known α2-adrenergic receptor agonist (e.g., clonidine) to stimulate the receptor and induce a decrease in intracellular cAMP levels (as α2 receptors are Gi-coupled).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., a competitive immunoassay or a luciferase-based reporter assay).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced effect.
In Vivo: Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic view of a drug's effect on neurotransmission.
Objective: To compare the effects of (-)-Mirtazapine and mianserin on extracellular levels of norepinephrine, serotonin, and dopamine in the rat prefrontal cortex.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion and Sampling: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect the dialysate samples at regular intervals.
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer (-)-Mirtazapine or mianserin (systemically or via reverse dialysis through the probe).
-
Sample Analysis: Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the time course and magnitude of the effects between the two drugs.
Experimental Workflow Diagram:
Sources
- 1. The history of mianserin and mirtazapine: study of their neurochemical activity and determination of their position in the classification of antidepressants | Danilov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 2. A comparison of the physicochemical and biological properties of mirtazapine and mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characteristics and Clinical Differences Between Mirtazapine and Mianserin - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. Mirtazapine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of (-)-Mirtazapine: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling potent active pharmaceutical ingredients (APIs) like (-)-Mirtazapine demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE) for (-)-Mirtazapine, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
(-)-Mirtazapine is a tetracyclic antidepressant that, in its pure, powdered form, presents several occupational health risks.[1] A thorough risk assessment is the foundational step for determining the necessary level of protection.
Key Hazards of (-)-Mirtazapine:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Chronic Toxicity: Suspected of causing cancer (Carcinogenicity Category 2) and suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Sensory Effects: May cause drowsiness or dizziness.[1]
Given these hazards, particularly its suspected carcinogenicity and reproductive toxicity, (-)-Mirtazapine must be handled as a potent compound. While a formal Occupational Exposure Limit (OEL) has not been established by major regulatory bodies, a Safety Data Sheet for a solid formulation of the drug specifies an internal OEL of 25 µg/m³.[2][3][4] This value places it in Occupational Exposure Band (OEB) 3 or 4 , necessitating stringent containment and PPE protocols.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Carcinogenicity | Category 2 | Suspected of causing cancer. | [1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause drowsiness or dizziness. | [1] |
The Hierarchy of Controls: Engineering a Safe Environment
Before any discussion of PPE, it is critical to adhere to the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been maximized to reduce exposure.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For (-)-Mirtazapine powder, primary Engineering Controls are non-negotiable and include:
-
Ventilated Enclosures: All handling of powder (weighing, transferring, compounding) must occur within a certified chemical fume hood, a powder containment hood, or a Class I Biological Safety Cabinet (BSC).[5] These enclosures must be externally vented or equipped with redundant HEPA filters.[6]
-
Closed Systems: For larger scale operations, utilizing closed-system transfer devices minimizes the generation of airborne particles.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the potential for exposure. The following protocols are based on the risk assessment for an OEB 3/4 compound and align with guidelines from USP <800> for handling hazardous drugs.[8][9]
| Task | Gloves | Gown / Body Protection | Respiratory Protection | Eye / Face Protection |
| Handling/Weighing Powder | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, back-closing gown made of polyethylene-coated polypropylene. Cuffs tucked under the outer glove. | Required: Fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations. | Safety goggles or a full-face shield. |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, back-closing gown. | Recommended: N95 respirator if not working in a certified and properly functioning fume hood. | Safety goggles. |
| Handling Dilute Solutions | Single pair of nitrile gloves. | Standard lab coat. | Not required if handled with standard laboratory precautions. | Safety glasses with side shields. |
| Spill Cleanup | Double-gloving with heavy-duty nitrile or butyl rubber gloves. | Impervious disposable gown or suit. | Required: Elastomeric half-mask with P100 filters or a PAPR. | Full-face shield over safety goggles. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, back-closing gown. | Not required if waste is properly contained. | Safety glasses with side shields. |
Detailed PPE Specifications
-
Gloves: Gloves must be chemotherapy-rated and meet the American Society for Testing and Materials (ASTM) D6978 standard.[9] Always wear two pairs when handling Mirtazapine powder. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves must be changed every 30 minutes or immediately if torn, punctured, or contaminated.[9] While specific chemical resistance data for Mirtazapine is not widely published, nitrile gloves are generally recommended for handling many pharmaceutical compounds.[10]
-
Gowns: Gowns must be disposable, resistant to permeability, and close in the back.[9] They should be made of materials like polyethylene-coated polypropylene.[10] Gowns must be changed immediately if contaminated.
-
Respiratory Protection: Due to the risk of inhaling the fine, potent powder, respiratory protection is crucial.
-
N95 Respirator: A NIOSH-certified N95 respirator is the minimum requirement for handling small quantities of powder inside a ventilated enclosure.[10][11] Users must be fit-tested annually as per OSHA requirements.[12]
-
PAPR: A powered air-purifying respirator (PAPR) offers a higher protection factor and is recommended for larger-scale powder handling or for individuals who cannot achieve a proper seal with an N95 mask.[13]
-
-
Eye and Face Protection:
-
Safety Goggles: Must be worn when handling powder or concentrated solutions to protect against dust particles and splashes.[3]
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during spill cleanup or when handling larger volumes.[6] Standard safety glasses with side shields are inadequate for powder work.[6]
-
Step-by-Step Procedures: Donning and Doffing PPE
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
PPE Donning Sequence
Caption: Sequence for doffing PPE to minimize contamination.
-
Outer Gloves: Remove the outer (most contaminated) pair of gloves.
-
Gown: Remove the gown by rolling it away from the body, containing the contaminated surface inward.
-
Goggles/Face Shield: Remove from the back of the head.
-
Mask/Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [14]
Decontamination and Disposal Plan
-
Work Surface Decontamination: All surfaces where (-)-Mirtazapine has been handled should be decontaminated. This involves a two-step process:
-
Deactivation (if applicable) and Cleaning: Wipe surfaces with a suitable solvent or a detergent solution. For carcinogens, a common practice is to use a wet mop or vacuum with a HEPA filter to avoid aerosolizing dust. [15] 2. Rinsing: Wipe down the surface with water. [14] All cleaning materials must be disposed of as hazardous waste.
-
-
Disposal of Contaminated Materials:
-
PPE: All disposable PPE (gloves, gowns, masks) used when handling (-)-Mirtazapine must be considered contaminated waste. Place them in a designated, sealed hazardous waste container immediately after doffing. [2][3] * Chemical Waste: Unused (-)-Mirtazapine and contaminated materials should be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It must be collected by a licensed hazardous waste disposal service. [2]
-
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention. [4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting upper and lower eyelids. Seek immediate medical attention. [16] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [16] |
| Minor Spill (Powder) | 1. Alert others in the area. 2. Don appropriate spill response PPE (see table above). 3. Gently cover the spill with absorbent pads or granules to avoid raising dust. 4. Carefully collect the material using non-sparking tools and place it in a sealed hazardous waste container. 5. Decontaminate the area as described above. |
Conclusion
The safe handling of (-)-Mirtazapine is predicated on a foundational respect for its potential hazards. By implementing a multi-layered safety approach that prioritizes engineering controls and is supported by the meticulous and informed use of personal protective equipment, researchers can ensure both personal safety and the integrity of their scientific work. This guide serves as a framework for developing robust, site-specific protocols that empower laboratory personnel to work confidently and safely.
References
-
Organon. (2019). Mirtazapine Solid Formulation - Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. NIOSH. [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
-
Organon. (2020). Mirtazapine Solid Formulation - Safety Data Sheet. [Link]
-
Regulations.gov. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. [Link]
-
3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. [Link]
-
Princeton University Environmental Health & Safety. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]
-
Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. [Link]
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British Pharmacopoeia. (2023). CAT 842 - Mirtazapine Assay Standard - Safety Data Sheet. [Link]
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Organon. (2020). Mirtazapine Disintegrating Formulation - Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. [Link]
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University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]
-
Daniels Health. (n.d.). USP 800 Personal Protective Equipment. [Link]
-
The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. [Link]
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My Glove Depot. (n.d.). Gloves Chemical Resistance Chart. [Link]
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American Industrial Hygiene Association. (2024). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. [Link]
-
Stanford University Environmental Health & Safety. (2024). General Use SOP - Carcinogens. [Link]
-
Pharmaceutical Technology. (n.d.). USP 800 Personal Protective Equipment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
